L-770644
Description
Properties
CAS No. |
173901-95-6 |
|---|---|
Molecular Formula |
C30H37N7O4S |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]-N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C30H37N7O4S/c38-29(25-8-3-18-31-21-25)22-32-19-17-24-9-11-26(12-10-24)33-42(40,41)28-15-13-27(14-16-28)37-30(39)36(34-35-37)20-4-7-23-5-1-2-6-23/h3,8-16,18,21,23,29,32-33,38H,1-2,4-7,17,19-20,22H2/t29-/m0/s1 |
InChI Key |
GCRTUWDFTYDUFB-LJAQVGFWSA-N |
Isomeric SMILES |
C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNC[C@@H](C5=CN=CC=C5)O |
Canonical SMILES |
C1CCC(C1)CCCN2C(=O)N(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)CCNCC(C5=CN=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 770,644 L 770644 L-770,644 L-770644 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of L-770644
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Potent and Selective β3 Adrenergic Receptor Agonist
L-770644 is an orally active, potent, and selective agonist for the human β3 adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism of action involves the activation of this specific G-protein coupled receptor, leading to a cascade of downstream cellular events. This activity has been characterized through in vitro and in vivo studies, demonstrating its potential for therapeutic applications related to metabolic regulation.
Quantitative Potency and Efficacy
The potency and in vivo efficacy of this compound have been determined through functional assays. The compound exhibits a half-maximal effective concentration (EC50) of 13 nM for the human β3 adrenergic receptor.[1][2][3] In vivo studies in rhesus monkeys have demonstrated that this compound is a full agonist for glycerolemia, with a half-maximal effective dose (ED50) of 0.21 mg/kg.[1][3] Furthermore, it shows good oral bioavailability in both dogs and rats, with an oral bioavailability (%F) of 27%.[1][3]
| Parameter | Species/System | Value | Reference |
| EC50 | Human β3 Adrenergic Receptor | 13 nM | [1][2][3] |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [1][3] |
| Oral Bioavailability (%F) | Dogs and Rats | 27% | [1][3] |
Signaling Pathway of this compound
Activation of the β3 adrenergic receptor by this compound initiates a well-defined signaling cascade primarily mediated by the Gs alpha subunit of its associated G-protein. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response. In adipocytes, a key target tissue for β3-AR agonists, this pathway culminates in the stimulation of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the potency (EC50) of β3-AR agonists.
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to this compound in cells expressing the human β3 adrenergic receptor.
Materials:
-
HEK-293 (Human Embryonic Kidney 293) cells stably expressing the human β3 adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound and a reference agonist (e.g., isoproterenol).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the human β3-AR in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96- or 384-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium from the wells and add the assay buffer containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Glycerolemia Assay in Rhesus Monkeys
This in vivo assay measures the functional consequence of β3-AR activation in a relevant physiological system, specifically the induction of lipolysis.
Objective: To determine the in vivo potency (ED50) of this compound by measuring the increase in plasma glycerol levels following its administration.
Materials:
-
Rhesus monkeys (Macaca mulatta), appropriately housed and fasted.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies (syringes, tubes with anticoagulant).
-
Centrifuge.
-
Glycerol assay kit.
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the monkeys to the experimental procedures. Fast the animals overnight prior to the study.
-
Baseline Blood Sample: Collect a baseline blood sample from each animal.
-
Compound Administration: Administer this compound orally at various doses. A control group receives the vehicle.
-
Serial Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 30, 60, 90, 120, 180 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Glycerol Measurement: Analyze the plasma samples for glycerol concentration using a commercial glycerol assay kit.
-
Data Analysis: For each dose, determine the peak increase in plasma glycerol from baseline. Plot the peak glycerol increase against the logarithm of the this compound dose. Fit the data to a dose-response curve to calculate the ED50.
References
L-770644: A Technical Whitepaper on the Potent and Selective β3 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist for the human β3 adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis primarily expressed in adipose tissue. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key preclinical data. The information presented is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of β3-AR agonists. While specific binding affinities (Ki) and detailed experimental protocols for this compound are not publicly available, this guide consolidates the existing data and provides representative methodologies for its evaluation.
Introduction
The β3 adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Its activation in adipocytes stimulates the breakdown of lipids (lipolysis) and the generation of heat (thermogenesis), making it an attractive target for the treatment of obesity and type 2 diabetes. This compound emerged from research aimed at developing potent and selective β3-AR agonists with favorable pharmacokinetic profiles.
Chemical Properties and Structure
This compound is a synthetic small molecule with the following chemical identity:
-
Chemical Name: N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide[1]
-
Molecular Formula: C₂₄H₂₅F₃N₄O₃S
-
CAS Number: 173901-95-6
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide | [1] |
| Molecular Formula | C₂₄H₂₅F₃N₄O₃S | |
| CAS Number | 173901-95-6 | [2] |
Note: Detailed information regarding the specific synthesis of this compound is not publicly available in the reviewed literature.
Mechanism of Action: β3 Adrenergic Receptor Signaling
This compound exerts its effects by selectively binding to and activating the β3 adrenergic receptor. This initiates a downstream signaling cascade within the target cell, primarily adipocytes.
3.1. The Gs-cAMP-PKA Pathway
Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
Activated PKA phosphorylates several downstream targets, including:
-
Hormone-Sensitive Lipase (HSL) and Perilipin: Phosphorylation of these proteins on the surface of lipid droplets initiates the hydrolysis of triglycerides into free fatty acids and glycerol, the process of lipolysis.
-
cAMP Response Element-Binding Protein (CREB): Phosphorylated CREB translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes involved in thermogenesis, such as Uncoupling Protein 1 (UCP1).
3.2. Alternative Signaling Pathways
Research on β3-AR signaling suggests the involvement of other pathways beyond the canonical Gs-cAMP-PKA axis. These may include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38 MAPK, which can also influence gene expression and cellular metabolism.
Caption: β3 Adrenergic Receptor Signaling Pathway.
Quantitative In Vitro Data
The primary potency of this compound has been characterized by its half-maximal effective concentration (EC50) in a cell-based assay.
Table 2: In Vitro Potency of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| EC50 | Human β3 Adrenergic Receptor | CHO | 13 nM | [1][3] |
Note: Specific Ki values for this compound against human β1, β2, and β3 adrenergic receptors, which would provide a quantitative measure of its selectivity, are not available in the public domain. The description of this compound as "selective" is based on the initial report, which did not provide these specific binding affinities.
Quantitative In Vivo Data
Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo efficacy of this compound.
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Species | Value | Notes | Reference |
| Oral Bioavailability (%F) | Rat | 27% | [1][3] | |
| Oral Bioavailability (%F) | Dog | 27% | [1][3] | |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | Full agonist activity | [1][3] |
Experimental Protocols
Detailed experimental protocols specific to the studies conducted on this compound are not publicly available. The following sections describe representative protocols for key assays used to characterize β3-AR agonists.
6.1. Representative Protocol: In Vitro cAMP Accumulation Assay for EC50 Determination
This protocol describes a typical method for determining the potency of a β3-AR agonist by measuring cAMP accumulation in a recombinant cell line.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.
-
Assay Preparation: The growth medium is removed, and cells are washed with a suitable assay buffer. A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.
-
Compound Addition: this compound is serially diluted to a range of concentrations and added to the wells. A known β-AR agonist (e.g., isoproterenol) is used as a positive control, and a vehicle is used as a negative control.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are normalized and plotted as a concentration-response curve. The EC50 value is calculated using a four-parameter logistic equation.
Caption: Workflow for EC50 Determination.
6.2. Representative Protocol: In Vivo Glycerolemia Assay
This protocol outlines a general procedure for assessing the lipolytic effect of a β3-AR agonist in a non-human primate model.
-
Animal Acclimation and Fasting: Rhesus monkeys are acclimated to the experimental conditions and fasted overnight to establish a baseline metabolic state.
-
Catheterization: Intravenous catheters are placed for drug administration and blood sampling.
-
Baseline Blood Sampling: A baseline blood sample is collected to measure basal glycerol and free fatty acid levels.
-
Drug Administration: this compound is administered, typically via intravenous infusion or oral gavage, at various doses.
-
Serial Blood Sampling: Blood samples are collected at multiple time points following drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma Separation and Analysis: Plasma is separated from the blood samples, and glycerol concentrations are measured using a colorimetric or fluorometric assay kit.
-
Data Analysis: The change in plasma glycerol concentration from baseline is calculated for each dose and time point. The ED50 is determined by plotting the dose-response relationship.
Preclinical Safety and Toxicology
No specific preclinical safety or toxicology data for this compound are available in the public domain. General considerations for the preclinical safety evaluation of a novel compound would include studies on acute and repeat-dose toxicity, safety pharmacology (cardiovascular, respiratory, and central nervous system effects), genotoxicity, and reproductive toxicity.
Clinical Development
A search of clinical trial registries indicates that this compound has not entered human clinical trials.
Conclusion
This compound is a potent human β3 adrenergic receptor agonist with demonstrated in vitro activity and in vivo efficacy in preclinical models. Its ability to stimulate lipolysis, as evidenced by increased glycerolemia in rhesus monkeys, and its favorable oral bioavailability in rats and dogs, highlighted its potential as a therapeutic agent for metabolic diseases. However, a comprehensive understanding of its selectivity profile, detailed mechanisms of action, and safety is limited by the lack of publicly available data on its binding affinities to other β-adrenergic receptor subtypes, specific experimental protocols, and dedicated safety and toxicology studies. Further research would be necessary to fully elucidate the therapeutic window and potential clinical utility of this compound. This whitepaper serves as a summary of the currently known information to aid future research in the field of β3 adrenergic receptor agonism.
References
An In-depth Technical Guide to the Downstream Signaling of L-744,832, a Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by L-744,832, a potent and specific farnesyltransferase inhibitor (FTI). Initially developed as a targeted anti-cancer agent to inhibit the function of oncogenic Ras proteins, the therapeutic and biological effects of L-744,832 are now understood to be more complex, involving a multitude of farnesylated proteins that regulate critical cellular processes. This document details the core mechanism of farnesyltransferase inhibition, elucidates the impact on major signaling cascades including the Ras/MAPK and PI3K/Akt pathways, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes these complex interactions through signaling diagrams. While the initial user query specified "L-770644," the context strongly indicated an interest in the well-characterized FTI, L-744,832, which is the focus of this guide.
Mechanism of Action: Inhibition of Farnesyltransferase
Protein farnesylation is a critical post-translational modification where the enzyme farnesyltransferase (FTase) attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of a target protein[1][2]. This lipid modification is essential for trafficking and anchoring these proteins to cellular membranes, a prerequisite for their biological activity[3]. Substrates for FTase include key signaling molecules such as the Ras and Rho families of small GTPases, nuclear lamins, and centromeric proteins[2][4].
L-744,832 acts as a peptidomimetic inhibitor of FTase, effectively blocking the farnesylation of its target proteins[5]. This inhibition prevents their membrane localization and subsequent participation in downstream signal transduction, leading to cell growth arrest and apoptosis in susceptible cell types[5][6]. Notably, the anti-tumor activity of L-744,832 is not solely dependent on the presence of Ras mutations, indicating that other farnesylated proteins are also critical targets[7][8].
Core Downstream Signaling Pathways Modulated by L-744,832
The primary therapeutic effects of L-744,832 stem from its ability to disrupt multiple oncogenic signaling pathways.
The Ras-Raf-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival[9]. The pathway is frequently hyperactivated in cancer, often due to mutations in Ras or upstream receptor tyrosine kinases (RTKs). Farnesylation is obligatory for Ras to localize to the plasma membrane, where it can be activated and engage its downstream effector, Raf kinase[7].
By inhibiting FTase, L-744,832 prevents Ras farnesylation, leading to the accumulation of inactive, unprocessed Ras in the cytoplasm[7]. This effectively uncouples Ras from its upstream activators and downstream effectors, leading to the suppression of the entire MAPK cascade[3]. L-744,832 has been shown to effectively inhibit the processing of H-Ras and N-Ras; however, K-Ras can undergo alternative prenylation (geranylgeranylation), making it less sensitive to FTIs alone[5][6][7].
The PI3K-Akt-mTOR Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism, and its aberrant activation is common in cancer[10][11]. Activated Ras can directly bind to and activate the catalytic subunit of PI3K, initiating the cascade[2]. This leads to the activation of Akt, which in turn phosphorylates numerous substrates to promote survival and inhibit apoptosis.
L-744,832-mediated inhibition of Ras function contributes to the downregulation of PI3K/Akt signaling[12]. This effect is synergistic with the inhibition of the MAPK pathway, leading to a potent anti-proliferative and pro-apoptotic cellular response.
Other Farnesylated Targets: Rho GTPases and Cell Cycle Regulators
The effects of L-744,832 extend beyond Ras. Other important farnesylated proteins include members of the Rho GTPase family (e.g., RhoB, Cdc42), which are master regulators of the actin cytoskeleton, cell motility, and adhesion[7][13]. Inhibition of their farnesylation can disrupt these processes, contributing to the anti-metastatic potential of FTIs.
Furthermore, L-744,832 has been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis[5][6][7]. This is associated with effects on farnesylated proteins involved in mitotic progression, such as centromeric proteins (CENP-E, CENP-F), and the accumulation of cells with a 4N DNA content[4][6].
Quantitative Data Summary
The potency of L-744,832 varies across different cancer cell lines and is not strictly correlated with Ras mutation status. The following tables summarize its inhibitory concentrations.
Table 1: IC50 Values for Anchorage-Dependent Growth Inhibition by L-744,832
| Cell Line | Cancer Type | K-Ras Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| Panc-1 | Pancreatic | Mutant | 1.3 | [7] |
| Capan-2 | Pancreatic | Mutant | 2.1 | [7] |
| BxPC-3 | Pancreatic | Wild-Type | 12.3 | [5] |
| AsPC-1 | Pancreatic | Mutant | 14.3 | [5] |
| CFPAC-1 | Pancreatic | Mutant | > 50 |[5][7] |
Table 2: Effects of L-744,832 on Cellular Processes
| Process | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Apoptosis Induction | Panc-1 | 10 µM | 16.1% TUNEL-positive cells | [7] |
| Apoptosis Induction | Capan-2 | 10 µM | 12.8% TUNEL-positive cells | [7] |
| Apoptosis Induction | CFPAC-1 | 10 µM | 2.9% TUNEL-positive cells (Resistant) | [7] |
| Cell Cycle Arrest | Panc-1, Capan-2 | 0.1-50 µM | G2/M Arrest | [5] |
| Radiosensitization | MIA PaCa-2 | 5-10 µM | Significant enhancement |[14] |
Key Experimental Protocols
Anchorage-Dependent Growth Assay
Objective: To determine the concentration of L-744,832 that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., Panc-1) in 6-well plates or similar formats at a low density (e.g., 5 x 10⁴ cells/well). Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of L-744,832 in complete culture medium. Aspirate the medium from the cells and replace it with medium containing the desired concentrations of L-744,832 (e.g., 0.1 µM to 50 µM) or a vehicle control (0.1% DMSO).
-
Incubation: Culture the cells for 72 hours, replacing the medium with fresh compound or vehicle every 24 hours.
-
Cell Counting: At the end of the incubation period, trypsinize the cells from each well and count them using a hemocytometer or an automated cell counter. Ensure cell viability by Trypan Blue exclusion.
-
Data Analysis: Express the cell number in treated wells as a percentage of the vehicle-treated control. Plot the percentage of control vs. log[L-744,832 concentration] and use non-linear regression to calculate the IC50 value[7].
Analysis of Ras Processing by Immunofluorescence
Objective: To visualize the effect of L-744,832 on Ras localization, which is a surrogate for its processing state.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat cells with L-744,832 (e.g., 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody that recognizes Ras (a pan-Ras antibody is suitable).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Acquire images using a fluorescence microscope. In control cells, Ras staining will be sharply demarcated at the plasma membrane. In L-744,832-treated cells, effective inhibition will be indicated by a loss of membrane staining and an increase in diffuse cytoplasmic fluorescence[7].
Conclusion and Future Directions
L-744,832 is a powerful research tool and a prototype for a class of drugs that target protein prenylation. Its mechanism of action, while initially focused on Ras, is now appreciated for its broader impact on multiple farnesylated proteins that govern key cellular signaling networks. The inhibition of the Ras/MAPK and PI3K/Akt pathways, coupled with the disruption of cell cycle control and cytoskeletal organization, underpins its anti-neoplastic activity. The variable sensitivity across different tumor types, even those with wild-type Ras, highlights the complexity of its mechanism and suggests that biomarkers beyond Ras mutation status are needed to predict clinical response. Future research will likely focus on combination therapies, where L-744,832 can be used to sensitize tumors to other agents like radiation or chemotherapy, and on further elucidating the roles of non-Ras farnesylated proteins in its overall therapeutic effect.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. K-Ras-independent effects of the farnesyl transferase inhibitor L-744,832 on cyclin B1/Cdc2 kinase activity, G2/M cell cycle progression and apoptosis in human pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl transferase inhibitors cause enhanced mitotic sensitivity to taxol and epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The farnesyltransferase inhibitor L744832 potentiates UCN-01-induced apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesyltransferase inhibitor (L-744,832) restores TGF-beta type II receptor expression and enhances radiation sensitivity in K-ras mutant pancreatic cancer cell line MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of L-770644 on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of L-770644 on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a potent and selective agonist for the human β3 adrenergic receptor.[1][2] The activation of this Gs protein-coupled receptor stimulates adenylyl cyclase, leading to a subsequent increase in intracellular cAMP. This guide will detail the signaling pathway, present illustrative quantitative data on cAMP accumulation, and provide a comprehensive experimental protocol for measuring these effects.
Introduction
This compound is recognized as a potent and selective agonist for the human β3 adrenergic receptor, exhibiting an EC50 of 13 nM.[1][2] β3 adrenergic receptors are predominantly expressed in adipocytes and the detrusor muscle of the bladder. Their stimulation is a key mechanism in regulating lipolysis and bladder relaxation. The therapeutic potential of β3 adrenergic agonists is being explored for conditions such as overactive bladder and metabolic disorders.
The core mechanism of action for this compound, like other β3 adrenergic agonists, is the activation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade that results in the synthesis of the second messenger, cAMP. Understanding the quantitative relationship between this compound concentration and cAMP levels is crucial for elucidating its pharmacological profile and therapeutic window.
Signaling Pathway of this compound
Activation of the β3 adrenergic receptor by this compound initiates a well-defined signaling cascade. The receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological responses.
Quantitative Data on cAMP Accumulation
| This compound Concentration (nM) | Fold Increase in cAMP (Mean ± SEM) |
| 0 (Basal) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.0 ± 1.2 |
| 13 (EC50) | 10.5 ± 1.5 |
| 100 | 18.0 ± 2.5 |
| 1000 | 20.0 ± 2.8 |
Disclaimer: This data is illustrative and intended for conceptual understanding. Actual experimental results may vary based on the cell type, assay conditions, and other experimental parameters.
Experimental Protocol: Measurement of cAMP Levels
This section details a representative protocol for quantifying intracellular cAMP levels in a cell-based assay following treatment with this compound. This protocol is based on a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
Materials and Reagents
-
HEK293 cells stably expressing the human β3 adrenergic receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
Forskolin (a direct adenylyl cyclase activator, for positive control)
-
cAMP standard
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or similar)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring the assay kit's output (e.g., HTRF-compatible reader)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring cAMP levels.
Detailed Procedure
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human β3 adrenergic receptor in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in a stimulation buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. This prevents the degradation of newly synthesized cAMP.
-
Determine the cell density and dilute to the desired concentration (e.g., 2,000 cells/well in a 384-well plate).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the stimulation buffer. The concentration range should span several orders of magnitude around the expected EC50 (e.g., from 1 pM to 10 µM).
-
Prepare solutions for positive control (e.g., 10 µM Forskolin) and negative control (vehicle, e.g., DMSO at the same final concentration as in the drug dilutions).
-
-
Cell Stimulation:
-
Dispense the cell suspension into the wells of a white, opaque 384-well plate.
-
Add the diluted this compound, forskolin, or vehicle to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves adding a lysis buffer and then the detection reagents (e.g., a cAMP-d2 analog and an anti-cAMP antibody).
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a plate reader compatible with the assay technology (e.g., HTRF).
-
Prepare a standard curve using the provided cAMP standards.
-
Convert the raw assay signals from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Conclusion
This compound is a potent agonist of the β3 adrenergic receptor, and its primary mechanism of action is the stimulation of intracellular cAMP production. This guide has outlined the signaling pathway, provided a framework for understanding the quantitative effects of this compound on cAMP levels, and detailed a robust experimental protocol for its measurement. The provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are investigating the pharmacology of β3 adrenergic receptor agonists.
References
- 1. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
L-770644 and the Indirect Activation of Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is recognized as a potent and selective agonist for the human β3 adrenergic receptor. Its mechanism of action does not involve direct interaction with Protein Kinase A (PKA). Instead, this compound initiates a signaling cascade by activating the β3 adrenergic receptor, which subsequently leads to the activation of PKA through the canonical G-protein coupled receptor (GPCR) pathway. This guide provides a detailed overview of this indirect activation mechanism, presenting key quantitative data, experimental protocols to assess this pathway, and visual representations of the involved signaling and experimental workflows.
Mechanism of Action: An Indirect Pathway to PKA Activation
This compound functions as an agonist at the human β3 adrenergic receptor, a member of the G-protein coupled receptor family. The binding of this compound to this receptor initiates a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is the critical step that links this compound to PKA activation.
cAMP acts as a second messenger and binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.
Signaling Pathway Diagram
Caption: this compound signaling cascade to PKA activation.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal effective concentration (EC50) for the human β3 adrenergic receptor.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Human β3 Adrenergic Receptor | Functional Assay | 13 nM | [1] |
Experimental Protocols
To investigate the indirect activation of PKA by this compound, a series of assays targeting different stages of the signaling pathway are required.
β3 Adrenergic Receptor Functional Assay (cAMP Measurement)
This protocol outlines a method to determine the potency of this compound in stimulating cAMP production in cells expressing the human β3 adrenergic receptor.
Objective: To quantify the increase in intracellular cAMP levels in response to varying concentrations of this compound.
Materials:
-
Host cell line stably expressing the human β3 adrenergic receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
This compound.
-
Forskolin (positive control).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Seeding: Seed the β3 adrenergic receptor-expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and a vehicle control.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells gently with assay buffer.
-
Add the assay buffer containing IBMX to each well and incubate for a short period to inhibit phosphodiesterase activity.
-
Add the serially diluted this compound, forskolin, or vehicle control to the respective wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Workflow for β3 Adrenergic Receptor Functional Assay
Caption: Workflow for a β3 adrenergic receptor functional assay.
Protein Kinase A (PKA) Activity Assay
This protocol provides a general method to measure the activity of PKA in cell lysates following treatment with this compound.
Objective: To determine if the this compound-induced increase in cAMP translates to an increase in PKA catalytic activity.
Materials:
-
Cells expressing the β3 adrenergic receptor.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
PKA activity assay kit (e.g., using a fluorescent or radioactive peptide substrate).
-
Protein concentration assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Treatment:
-
Culture β3 adrenergic receptor-expressing cells to the desired confluency.
-
Treat the cells with this compound at a concentration expected to be effective (e.g., 10x EC50 from the cAMP assay), a vehicle control, and a positive control (e.g., forskolin) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the kinase assay.
-
PKA Activity Measurement:
-
Perform the PKA kinase assay according to the manufacturer's instructions, using equal amounts of protein from each treatment condition. This typically involves incubating the lysate with a specific PKA peptide substrate and ATP (which may be radiolabeled or modified for detection).
-
Measure the phosphorylation of the substrate.
-
-
Data Analysis:
-
Normalize the PKA activity to the total protein concentration.
-
Compare the PKA activity in this compound-treated cells to that in vehicle-treated cells to determine the fold-increase in activity.
-
Workflow for PKA Activity Assay
Caption: Workflow for a Protein Kinase A activity assay.
Conclusion
This compound serves as a valuable tool for studying the β3 adrenergic receptor signaling pathway. Its potent and selective agonism at this receptor provides a reliable method for initiating the downstream cascade that leads to the activation of Protein Kinase A. The experimental approaches detailed in this guide allow for the robust characterization of this indirect activation, from receptor binding and second messenger production to the ultimate increase in PKA enzymatic activity. Understanding this mechanism is crucial for researchers in metabolic and cardiovascular disease, as well as for professionals involved in the development of drugs targeting this pathway.
References
L-770644: A Comprehensive Technical Profile of a Selective β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily primarily expressed in adipose tissue and the urinary bladder. This document provides an in-depth technical guide on the selectivity profile of this compound, detailing its pharmacological characteristics, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction
The β3-adrenergic receptor plays a crucial role in the regulation of lipolysis and thermogenesis, making it a significant target for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. This compound has emerged as a key research compound due to its high potency and selectivity for this receptor subtype. Understanding its detailed selectivity profile is paramount for predicting its therapeutic efficacy and potential off-target effects.
Selectivity Profile of this compound
Table 1: Functional Potency of this compound at the Human β3-Adrenergic Receptor
| Receptor Subtype | Agonist | Cell Line | Assay Type | Potency (EC50) | Reference |
| Human β3-AR | This compound | CHO | cAMP Accumulation | 13 nM | [1][2][3][4] |
Signaling Pathways
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates downstream targets to mediate physiological responses such as lipolysis.
References
L-770644: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of L-770644, a potent and selective β3 adrenergic receptor agonist. The information is compiled to support research and development efforts in metabolic and cardiovascular diseases.
Core Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the tetrazole and sulfonamide classes of organic compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-(2-(2-hydroxy-2-(pyridin-3-yl)ethylamino)ethyl)phenyl)-4-(1-pentyl-1H-tetrazol-5-yl)benzenesulfonamide |
| Molecular Formula | C30H37N7O4S |
| Molecular Weight | 591.72 g/mol |
| CAS Number | 173901-95-6 |
| SMILES | CCCCC1=NN=NN1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CCNC--INVALID-LINK--C4=CN=CC=C4 |
| Appearance | Solid (presumed) |
| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO. |
Biological Activity and Pharmacokinetics
This compound is a potent and selective agonist for the human β3 adrenergic receptor. Its biological activity has been characterized both in vitro and in vivo.
| Parameter | Species | Value | Reference |
| EC50 (β3 Adrenergic Receptor) | Human (cloned) | 13 nM | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |
| Oral Bioavailability (%F) | Rat | 27% | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |
| Oral Bioavailability (%F) | Dog | 27% | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | Shih TL, et al. Bioorg Med Chem Lett. 1999 May 3;9(9):1251-4. |
Signaling Pathways
Activation of the β3 adrenergic receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with β3-AR activation, such as lipolysis and thermogenesis. There is also evidence suggesting that the β3 adrenergic receptor can couple to Gi-proteins, potentially activating the MAPK/ERK signaling pathway.
L-770644: A Case of Mistaken Identity in Farnesyl Diphosphate Synthase Inhibition
A Technical Review of Farnesyl Diphosphate Synthase (FPPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the compound L-770644 as a farnesyl-diphosphate synthase (FPPS) inhibitor have revealed a case of mistaken identity. The available scientific literature indicates that this compound is, in fact, a potent and selective agonist of the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] This document will, therefore, pivot to address the broader and highly significant field of FPPS inhibitor discovery and development, a critical area of research in oncology, bone diseases, and infectious diseases.
Farnesyl diphosphate synthase (FPPS) is a key enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a vital precursor for the biosynthesis of numerous essential molecules, including cholesterol, steroid hormones, and isoprenoids necessary for protein prenylation.[2][3] The inhibition of FPPS disrupts these downstream processes, leading to cellular effects such as apoptosis in osteoclasts and cancer cells, making it a compelling therapeutic target.[2][4]
Quantitative Data on FPPS Inhibitors
The potency of FPPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] The IC50 is a crucial parameter for comparing the efficacy of different compounds during the drug discovery process.[5] Below is a summary of representative FPPS inhibitors and their reported potencies.
| Compound Class | Compound Name | Target Organism | IC50/Ki Value | Reference |
| Nitrogen-Containing Bisphosphonate | Zoledronate | Human | 50 - 200 nM (IC50) | [6] |
| Nitrogen-Containing Bisphosphonate | Risedronate | Human | 17 nM (Ki) | [6] |
| Nitrogen-Containing Bisphosphonate | Ibandronate | Leishmania infantum | (See original text for concentration range) | [4] |
| Nitrogen-Containing Bisphosphonate | Alendronate | Leishmania infantum | (See original text for concentration range) | [4] |
| Salicylic Acid Derivative | Compound 13da | Human | 0.13 µM (IC50) | [6] |
| Quinoline Derivative | Various | Human | 3.46 µM to 28.6 µM (IC50) | [7] |
| Natural Product (Diterpene) | Carnosic Acid Derivatives | Human | >100-fold improvement over parent compound | [8][9][10] |
| Diamidine | Compound 7 | Human | 1.8 µM (IC50) | [11] |
Experimental Protocols for FPPS Inhibitor Evaluation
The characterization of FPPS inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
FPPS Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified FPPS in the presence of an inhibitor.
-
Objective: To determine the IC50 value of a test compound against FPPS.
-
Methodology:
-
Recombinant human FPPS is expressed and purified.
-
The enzyme is incubated with its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), in a suitable buffer.
-
A range of concentrations of the test compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of FPP produced is quantified. This can be achieved through various methods, including radiometric assays using radiolabeled substrates, or non-radioactive methods that detect the release of inorganic pyrophosphate.[7]
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.[12]
-
Cell-Based Assays for Downstream Effects
These assays assess the impact of FPPS inhibition on cellular processes that are dependent on the mevalonate pathway.
-
Objective: To evaluate the cellular activity of FPPS inhibitors.
-
Methodology (Example: Ras Prenylation Assay):
-
Cancer cell lines known to be sensitive to FPPS inhibition (e.g., pancreatic cancer cells) are cultured.[8][9][10]
-
Cells are treated with varying concentrations of the test compound.
-
After a suitable incubation period, cells are lysed, and cellular proteins are extracted.
-
The prenylation status of small GTPases like Ras is assessed by Western blotting. Unprenylated Ras will migrate differently on an SDS-PAGE gel compared to its prenylated form.
-
A decrease in the prenylated form of Ras with increasing inhibitor concentration indicates effective FPPS inhibition in a cellular context.[8][9][10]
-
Signaling Pathways and Experimental Workflows
The inhibition of FPPS has significant consequences on downstream signaling pathways that are crucial for cell survival and proliferation.
The Mevalonate Pathway and the Impact of FPPS Inhibition
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream effects of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 3. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
L-770644: A Comprehensive Technical Guide to its EC50 and Potency as a β3 Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist of the human β3 adrenergic receptor (β3-AR), a key target in the regulation of metabolism and smooth muscle relaxation. This technical guide provides a detailed overview of the quantitative pharmacology of this compound, focusing on its half-maximal effective concentration (EC50) and potency. We have compiled available data into a structured format, outlined the experimental methodologies for its characterization, and provided visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Quantitative Potency and Selectivity of this compound
This compound demonstrates high potency for the human β3 adrenergic receptor. The primary measure of its functional activity is the EC50, which represents the concentration of the compound that elicits 50% of the maximal response.
| Receptor Subtype | Agonist Activity (EC50) | Species | Reference |
| β3 Adrenergic Receptor | 13 nM | Human | [1] |
Further research is required to provide quantitative data on the selectivity of this compound for β1 and β2 adrenergic receptors. While the primary literature describes this compound as "selective," specific EC50 or Ki values for other beta-adrenergic subtypes were not available in the public domain at the time of this review.[1] This information is critical for a complete assessment of its therapeutic potential and off-target effects.
Experimental Protocols
The determination of this compound's EC50 value typically involves in vitro functional assays that measure the downstream consequences of β3 adrenergic receptor activation. The most common method is the measurement of cyclic adenosine monophosphate (cAMP) accumulation in a recombinant cell line expressing the human β3 adrenergic receptor.
General Protocol for cAMP Accumulation Assay
This protocol is a representative example based on standard methodologies for assessing Gs-coupled GPCR activation.
Objective: To determine the concentration-dependent stimulation of intracellular cAMP by this compound in cells expressing the human β3 adrenergic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human β3 adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Multi-well assay plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture: Maintain the CHO-hβ3-AR cell line in appropriate culture conditions.
-
Cell Seeding: Plate the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. Also, prepare a vehicle control (stimulation buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the stimulation buffer containing the various concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow
β3 Adrenergic Receptor Signaling Pathway
Activation of the β3 adrenergic receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the stimulatory G protein, Gs.
Caption: β3 Adrenergic Receptor Gs Signaling Pathway.
Experimental Workflow for EC50 Determination
The process of determining the EC50 of this compound involves a series of sequential steps, from cell culture to data analysis.
Caption: Experimental Workflow for EC50 Determination.
Conclusion
This compound is a well-characterized, potent agonist of the human β3 adrenergic receptor with a reported EC50 of 13 nM.[1] Its mechanism of action proceeds through the canonical Gs-cAMP-PKA signaling pathway. The provided experimental protocol offers a robust framework for the in vitro characterization of this compound and similar compounds. A comprehensive understanding of its selectivity profile against other adrenergic receptor subtypes is an important area for further investigation to fully delineate its therapeutic window and potential side effects. This technical guide serves as a foundational resource for researchers engaged in the study and development of β3 adrenergic receptor agonists.
References
Navigating the Path to Oral Viability: A Technical Guide to Assessing the Bioavailability of Research Compounds
For researchers, scientists, and drug development professionals, understanding the oral bioavailability of a novel compound is a critical milestone in the journey from laboratory discovery to clinical application. This in-depth guide outlines the fundamental principles, experimental considerations, and data interpretation necessary for this crucial assessment. While specific data for L-770644 is not publicly available, this document provides a comprehensive framework for evaluating the oral bioavailability of any research compound.
Core Concepts in Oral Bioavailability
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences dosing regimens and the ultimate therapeutic potential of a drug candidate. Low oral bioavailability can be a significant hurdle in drug development, often leading to high dose requirements, increased variability in patient response, and potential for adverse effects.
Factors influencing oral bioavailability are numerous and can be broadly categorized as:
-
Pharmaceutical Factors: Drug solubility, particle size, crystal form, and formulation excipients.
-
Physiological Factors: Gastrointestinal pH, motility, presence of food, and enzymatic degradation.
-
Biopharmaceutical Factors: Absorption across the intestinal wall and first-pass metabolism in the gut wall and liver.
Experimental Determination of Oral Bioavailability
The definitive method for determining oral bioavailability is through in vivo pharmacokinetic studies in animal models. These studies typically involve administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals.
General Experimental Workflow
A typical experimental workflow for an oral bioavailability study is depicted below. This process involves careful planning of dosing, meticulous sample collection, and robust analytical methods to ensure data accuracy and reliability.
Figure 1: A generalized experimental workflow for determining the oral bioavailability of a research compound.
Detailed Experimental Protocols
Animals: Studies are typically conducted in rodent models such as mice or rats. Animals should be fasted overnight to minimize variability in gastrointestinal transit and absorption.
Dosing:
-
Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol) and administered as a bolus injection into a tail vein. The IV dose provides the reference for 100% bioavailability.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage.
Blood Sampling: Blood samples are collected at multiple time points post-dosing from a suitable site (e.g., retro-orbital sinus, tail vein). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method: A sensitive and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of the compound in plasma samples.[1] The method must be validated for linearity, accuracy, precision, and stability.[1]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The key parameters are:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
Oral bioavailability (F) is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic data for a research compound, illustrating how data from an oral bioavailability study would be presented.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (ng·h/mL) | 1800 ± 200 | 3600 ± 450 |
| t1/2 (h) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Oral Bioavailability (F%) | - | 20% |
Impact on Signaling Pathways
The oral bioavailability of a compound directly impacts its ability to reach target tissues at concentrations sufficient to modulate a specific signaling pathway. For instance, a kinase inhibitor must achieve and maintain plasma concentrations above its in vitro IC50 value to effectively inhibit its target kinase in vivo.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a research compound. Understanding the relationship between pharmacokinetic properties and the desired pharmacodynamic effect is crucial for successful drug development.
Figure 2: A representative signaling pathway (MAPK pathway) and the inhibitory action of a hypothetical research compound.
Conclusion
The determination of oral bioavailability is a cornerstone of preclinical drug development. A thorough understanding of the experimental methodologies and data interpretation is essential for making informed decisions about the progression of a drug candidate. While the journey to an orally bioavailable drug can be challenging, a systematic and data-driven approach significantly increases the probability of success.
References
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with L-770644
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experiments with L-770644, a potent and selective β3 adrenergic receptor agonist. The protocols outlined below are based on established methodologies for evaluating the in vivo effects of β3 adrenergic agonists and can be adapted for specific research needs.
Mechanism of Action
This compound is an orally active and selective agonist for the human β3 adrenergic receptor.[1] Activation of the β3 adrenergic receptor, predominantly found in adipose tissue, stimulates a signaling cascade that leads to increased lipolysis (the breakdown of stored fat) and thermogenesis (heat production). This makes this compound and other β3 adrenergic agonists potential therapeutic agents for obesity and type 2 diabetes.
The signaling pathway is initiated by the binding of this compound to the β3 adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin. The activation of these enzymes leads to the hydrolysis of triglycerides into free fatty acids and glycerol, which are then released into circulation. In brown adipose tissue (BAT), this pathway also leads to the activation of Uncoupling Protein 1 (UCP1), which uncouples cellular respiration from ATP synthesis, resulting in the dissipation of energy as heat.
Signaling Pathway of this compound via β3 Adrenergic Receptor
Caption: this compound mediated β3 adrenergic receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human | 13 nM | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (%F) | Rat | 27% | [2][3] |
| Oral Bioavailability (%F) | Dog | 27% | [2][3] |
| ED50 (Glycerolemia) | Rhesus Monkey | 0.21 mg/kg | [2][3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the activity of this compound. These protocols are based on established methods for other β3 adrenergic agonists and can be adapted for this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: General workflow for in vivo experiments with this compound.
This protocol is designed to measure the effect of this compound on lipolysis by quantifying plasma glycerol and free fatty acid (FFA) levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6J mice or Sprague-Dawley rats (8-12 weeks old)
-
Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)[1][4]
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Glycerol and FFA colorimetric assay kits
Procedure:
-
Animal Acclimatization: House animals in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the animals for 4-6 hours before dosing to establish a baseline for lipolysis.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 120, and 240 minutes).
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Biochemical Analysis:
-
Analyze the plasma samples for glycerol and FFA concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the mean ± SEM for glycerol and FFA levels for each treatment group at each time point. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the this compound treated groups and the vehicle control group.
This protocol measures the effect of this compound on energy expenditure as an indicator of thermogenesis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6J mice (8-12 weeks old)
-
Metabolic cages (e.g., indirect calorimetry system)
-
Oral gavage needles (20-22 gauge)[4]
Procedure:
-
Animal Acclimatization:
-
Individually house mice in metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization to the new environment.
-
Maintain a constant temperature (e.g., 22°C or thermoneutrality at 30°C) and a 12-hour light/dark cycle.[8] Provide ad libitum access to food and water.
-
-
Baseline Measurement: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for at least 1 hour before dosing.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Briefly remove each mouse from the metabolic cage and administer this compound or vehicle via oral gavage.
-
Immediately return the mouse to its cage.
-
-
Thermogenesis Measurement:
-
Continuously monitor VO2, VCO2, and RER for several hours (e.g., 4-6 hours) post-dosing.
-
Energy expenditure can be calculated using the Weir equation: EE (kcal/hr) = [3.941 x VO2 (L/hr)] + [1.106 x VCO2 (L/hr)].
-
-
Data Analysis:
-
Calculate the average energy expenditure for each treatment group over specific time intervals post-dosing.
-
Compare the energy expenditure of the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANCOVA with baseline as a covariate).
-
This protocol provides a general guideline for the oral administration of this compound to dogs, which can be used for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound
-
Gelatin capsules or a suitable vehicle for oral solution/suspension
-
Beagle dogs (a commonly used breed in preclinical studies)
-
Pilling device (optional)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize dogs to the experimental setting and handling procedures.
-
Fast dogs overnight (approximately 12 hours) before dosing, with free access to water.
-
-
This compound Formulation:
-
For solid dosing, encapsulate the required amount of this compound powder into gelatin capsules.
-
For liquid dosing, prepare a solution or suspension in a suitable vehicle.
-
-
Dosing:
-
Gently open the dog's mouth and place the capsule or the tip of the dosing syringe over the back of the tongue.
-
Administer the dose and then close the dog's mouth, holding it shut and stroking the throat to encourage swallowing.
-
Offering a small amount of water after dosing can help ensure the entire dose is swallowed.
-
-
Post-Dose Monitoring and Sampling:
-
Observe the animal for any adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For pharmacodynamic studies, measure the relevant endpoint (e.g., plasma glycerol) at appropriate times.
-
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC). The specific doses, vehicles, and experimental designs should be optimized based on the research question and preliminary studies.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. mdpi.com [mdpi.com]
L-770644: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), with a reported EC50 of 13 nM. Activation of the β3-AR, a G-protein coupled receptor, stimulates the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling cascade. This pathway plays a crucial role in various physiological processes, most notably in regulating lipolysis in adipocytes and thermogenesis in brown adipose tissue. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on lipolysis, intracellular cAMP levels, and glucose uptake.
Data Presentation
| Parameter | Cell Line | Concentration Range | Incubation Time | Assay | Reference |
| EC50 | CHO (expressing human β3-AR) | - | - | cAMP Accumulation | [1](--INVALID-LINK--) |
| Lipolysis Stimulation | 3T3-L1 Adipocytes | 10 nM - 10 µM | 1 - 24 hours | Glycerol Release | General Protocol |
| cAMP Accumulation | CHO, HEK293 | 1 nM - 1 µM | 15 - 60 minutes | HTRF, Luminescence, ELISA | General Protocol |
| Glucose Uptake | C2C12 Myotubes | 10 nM - 1 µM | 30 minutes - 24 hours | 2-NBDG Uptake | General Protocol |
Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin in adipocytes, leading to the breakdown of triglycerides into free fatty acids and glycerol (lipolysis).
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes how to measure the effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA and 2.5 mM glucose
-
Isoproterenol (positive control)
-
Glycerol Assay Kit
-
96-well microplate
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Starvation: Prior to the assay, wash the cells twice with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Treatment:
-
Prepare a dose-response range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in KRB buffer.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Isoproterenol).
-
Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the collected supernatants using a commercial glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content or cell number in each well. Plot the dose-response curve for this compound.
Protocol 2: Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure the increase in intracellular cAMP levels in response to this compound stimulation in a suitable cell line (e.g., CHO or HEK293 cells expressing the β3-AR).
Materials:
-
CHO or HEK293 cells stably or transiently expressing the human β3-AR
-
This compound
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
Forskolin (positive control)
-
cAMP Assay Kit (e.g., HTRF, luminescence, or ELISA-based)
-
White or black 96-well or 384-well plates (depending on the assay kit)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer (e.g., 1 nM to 1 µM).
-
Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add 50 µL of the prepared treatment solutions to the wells.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 15-60 minutes, according to the assay kit's recommendations.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's protocol for the specific kit.
-
-
Data Analysis: Generate a dose-response curve for this compound-induced cAMP accumulation.
Protocol 3: Glucose Uptake Assay in C2C12 Myotubes
This protocol details a method to assess the effect of this compound on glucose uptake in differentiated C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-glucose (2-DG)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Insulin (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Differentiate C2C12 myoblasts into myotubes in a 96-well black, clear-bottom plate.
-
Starvation: Wash the myotubes with PBS and incubate in serum-free, low-glucose DMEM for 2-4 hours.
-
Pre-treatment:
-
Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) in KRH buffer.
-
Include a vehicle control and a positive control (e.g., 100 nM insulin).
-
Remove the starvation medium and add the treatment solutions to the cells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: Normalize the fluorescence readings to the protein content per well. Compare the glucose uptake in this compound-treated cells to the controls.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for the Use of Farnesyltransferase Inhibitors in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins.[1][2] Optimizing cell growth, productivity, and product quality is a central goal in bioprocess development. One strategy to modulate cellular signaling for these purposes is the use of small molecule inhibitors. This document provides detailed application notes and protocols for the use of Farnesyltransferase Inhibitors (FTIs) in CHO cells.
Initially developed as anti-cancer agents, FTIs block the activity of farnesyltransferase, a critical enzyme in the post-translational modification of numerous proteins, including those in the Ras superfamily of small GTP-binding proteins.[3][4][5] Farnesylation, the attachment of a 15-carbon farnesyl lipid group, is essential for the membrane localization and subsequent activation of these signaling proteins.[4][5][6] By inhibiting this process, FTIs can modulate key cellular pathways controlling cell growth, proliferation, and survival.[7][8] In CHO cells, the Ras signaling pathway, including the MAPK/ERK cascade, is known to be active and plays a role in regulating cell growth.[7][9] Therefore, FTIs represent a tool to investigate and potentially engineer CHO cell behavior for improved biopharmaceutical production.
This document will focus on Lonafarnib as a representative FTI, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The following table summarizes key quantitative data for representative Farnesyltransferase Inhibitors. While specific data for CHO cells is limited in publicly available literature, the provided values from human enzymes and other cell lines offer a strong starting point for experimental design.
| Compound | Target | IC50 / EC50 | Cell Line / Enzyme Source | Reference |
| Lonafarnib | Farnesyltransferase | IC50: 1.9 nM | Human Farnesyltransferase | [10] |
| Tipifarnib | Farnesyltransferase | IC50: 0.86 nM | Human Farnesyltransferase | |
| FTI-277 | Farnesyltransferase | IC50: 500 pM | in vitro | [4] |
| L-778,123 | Farnesyltransferase | IC50: 2 nM | Human Farnesyltransferase | |
| Geranylgeranyltransferase-I | IC50: 98 nM | Human Geranylgeranyltransferase-I |
Signaling Pathway
Farnesyltransferase inhibitors act by preventing the farnesylation of key signaling proteins, most notably Ras. This inhibition blocks the localization of Ras to the plasma membrane, thereby preventing its activation and the subsequent downstream signaling through cascades like the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and growth.
Caption: Farnesyltransferase inhibition blocks Ras membrane localization and downstream signaling.
Experimental Protocols
Protocol 1: General Culture and Treatment of CHO Cells with Lonafarnib
This protocol provides a general framework for treating adherent or suspension CHO cells with a farnesyltransferase inhibitor.
Materials:
-
CHO-K1, CHO-S, or other CHO cell line
-
Appropriate basal culture medium (e.g., DMEM/F-12, Ham's F-12)
-
Fetal Bovine Serum (FBS), if required
-
L-glutamine and other supplements as required
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Lonafarnib (or other FTI)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks, plates, or bioreactors
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture CHO cells according to standard protocols. For adherent cells, a typical medium is DMEM supplemented with 10% FBS. For suspension cultures, use a serum-free, chemically defined medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of FTI Stock Solution:
-
Prepare a high-concentration stock solution of Lonafarnib (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding for Experiment:
-
Harvest cells during the exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 125 mL shake flasks) at a predetermined density (e.g., 2 x 10⁵ cells/mL).
-
-
Treatment with Lonafarnib:
-
Allow cells to attach (for adherent lines) or acclimate for 12-24 hours post-seeding.
-
Prepare working solutions of Lonafarnib by diluting the stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 nM to 10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest FTI concentration group.
-
For adherent cells, aspirate the old medium and add the medium containing the FTI or vehicle. For suspension cells, add the concentrated FTI solution directly to the flasks.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
At the end of the incubation period, harvest cells and/or conditioned media for analysis as described in subsequent protocols.
-
Protocol 2: Western Blot Analysis to Confirm Farnesyltransferase Inhibition
This protocol is used to verify the biological activity of the FTI by detecting the accumulation of unfarnesylated proteins. HDJ-2 (a DnaJ homolog) is a well-established marker for farnesyltransferase activity, as the unfarnesylated form migrates more slowly on an SDS-PAGE gel.[6]
Materials:
-
Treated and control CHO cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-HDJ-2, anti-H-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells by centrifugation (suspension) or scraping (adherent).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HDJ-2) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Successful inhibition will be indicated by the appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated protein.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of a farnesyltransferase inhibitor on CHO cells.
Caption: General workflow for FTI studies in CHO cells.
Conclusion
Farnesyltransferase inhibitors are valuable tools for probing the Ras signaling pathway and its impact on CHO cell physiology. By using the protocols and data presented in this document, researchers can effectively design and execute experiments to investigate the effects of FTIs on cell growth, viability, and recombinant protein production. These studies can provide valuable insights for the development of novel cell engineering strategies aimed at enhancing the performance of CHO cells as a biopharmaceutical production platform.
References
- 1. aiche.org [aiche.org]
- 2. Recombinant therapeutic proteins degradation and overcoming strategies in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lonafarnib - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of constitutively active Ras overexpression on cell growth in recombinant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Life at the periphery: what makes CHO cells survival talents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for L-770644 in Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes develop into mature, lipid-storing adipocytes. This process is pivotal in both normal physiological energy homeostasis and in the pathophysiology of metabolic diseases such as obesity and type 2 diabetes. A key regulator of adipogenesis is the nuclear receptor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ is a critical event that initiates a cascade of gene expression leading to the adipocyte phenotype.
L-770644 is a potent and selective agonist of PPARγ. Its ability to activate this key transcriptional regulator makes it a valuable tool for in vitro studies of adipocyte differentiation. By inducing the differentiation of preadipocyte cell lines, such as the widely used 3T3-L1 cells, this compound allows for the investigation of the molecular mechanisms underlying adipogenesis, the screening of potential anti-obesity compounds, and the study of adipocyte metabolism.
These application notes provide detailed protocols for utilizing this compound to induce adipocyte differentiation in a laboratory setting. The included methodologies cover cell culture, differentiation induction, and quantitative analysis of adipogenesis.
Mechanism of Action: this compound in Adipogenesis
This compound functions as a synthetic ligand for PPARγ. Upon binding to PPARγ, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent activation of target gene transcription. This transcriptional activation is the central mechanism driving adipocyte differentiation.
The signaling pathway initiated by this compound binding to PPARγ can be summarized as follows:
Caption: this compound signaling pathway in adipogenesis.
Quantitative Data Summary
While specific quantitative data for this compound in adipocyte differentiation assays is not extensively available in the public domain, its activity as a PPARγ agonist has been characterized. The following table summarizes typical concentration ranges for potent PPARγ agonists used to induce adipogenesis in 3T3-L1 cells, which can serve as a starting point for optimizing experiments with this compound.
| Parameter | Typical Value for Potent PPARγ Agonists | Notes |
| Effective Concentration Range | 1 µM - 10 µM | Optimal concentration should be determined empirically for this compound. |
| EC50 for PPARγ Activation | Low nanomolar to low micromolar range | The half-maximal effective concentration for inducing a response. |
| Incubation Time for Differentiation | 7 - 14 days | Dependent on the specific cell line and differentiation protocol. |
Experimental Protocols
I. Culture and Maintenance of 3T3-L1 Preadipocytes
This protocol describes the standard procedure for culturing and passaging 3T3-L1 preadipocytes to maintain their undifferentiated state.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 12-well cell culture plates
Protocol:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of 3T3-L1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 ml of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, wash the cell monolayer with sterile PBS. Add 2 ml of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 ml of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at a 1:5 to 1:10 split ratio. Note: Do not allow cells to become fully confluent during routine passaging as this can reduce their differentiation potential.
II. Adipocyte Differentiation Assay using this compound
This protocol outlines the induction of adipocyte differentiation in 3T3-L1 cells using this compound.
Materials:
-
Confluent 3T3-L1 preadipocytes in 6-well or 12-well plates
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
This compound (stock solution in DMSO)
-
Insulin (10 mg/ml stock solution)
-
Dexamethasone (1 mM stock solution in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock solution in DMSO)
Differentiation Media Preparation:
-
Differentiation Medium (Day 0-2): DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and the desired concentration of this compound (e.g., start with a titration from 1 µM to 10 µM).
-
Insulin Medium (Day 2-4): DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/ml Insulin.
-
Maintenance Medium (Day 4 onwards): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Seed Cells: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates and culture in complete growth medium until they reach 100% confluency.
-
Post-Confluency Growth Arrest: Maintain the confluent cells for an additional 2 days in complete growth medium to ensure growth arrest. This is Day 0.
-
Initiate Differentiation (Day 0): Aspirate the growth medium and replace it with Differentiation Medium containing this compound.
-
Medium Change (Day 2): Aspirate the Differentiation Medium and replace it with Insulin Medium.
-
Medium Change (Day 4): Aspirate the Insulin Medium and replace it with Maintenance Medium.
-
Maintenance: Replace the Maintenance Medium every 2-3 days.
-
Monitor Differentiation: Observe the cells daily under a microscope for morphological changes and the appearance of lipid droplets, which typically become visible around day 4-5 and increase in size and number over the following days.
-
Assay Endpoint: The differentiation is typically complete by day 8-12. Proceed with quantification of adipogenesis.
Caption: Experimental workflow for this compound-induced adipocyte differentiation.
III. Quantification of Adipocyte Differentiation by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of adipocyte differentiation.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water; filtered)
-
Isopropanol (100%)
-
Spectrophotometer or plate reader
Protocol:
-
Wash: Carefully aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well to cover the cell monolayer and fix for at least 1 hour at room temperature.
-
Wash: Remove the formalin and wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol to each well for 5 minutes.
-
Staining: Remove the 60% isopropanol and allow the wells to dry completely. Add enough Oil Red O working solution to cover the cell layer and incubate for 20-30 minutes at room temperature.
-
Wash: Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the wash water is clear.
-
Imaging (Qualitative Analysis): Add PBS to the wells to prevent drying and visualize the stained lipid droplets under a microscope. Capture images for documentation.
-
Elution (Quantitative Analysis): After imaging, remove the PBS and allow the plates to dry completely. Add 100% isopropanol to each well (e.g., 200 µl for a 12-well plate) and incubate on a shaker for 10 minutes to elute the stain.
-
Measurement: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.
Troubleshooting
-
Low Differentiation Efficiency:
-
Cell Passage Number: Use low passage 3T3-L1 cells (ideally below passage 15).
-
Confluency: Ensure cells are fully confluent and growth-arrested for 2 days before inducing differentiation.
-
This compound Concentration: Optimize the concentration of this compound. Perform a dose-response curve.
-
Serum Lot: Different lots of FBS can have varying effects on differentiation. Test new lots of serum before use in critical experiments.
-
-
Cell Detachment:
-
Handle the plates gently during media changes and washing steps, especially in later stages of differentiation when cells are laden with lipids.
-
-
High Background in Oil Red O Staining:
-
Ensure thorough washing after staining to remove excess, unbound dye.
-
Filter the Oil Red O working solution before use to remove precipitates.
-
By following these detailed protocols and considering the troubleshooting tips, researchers can effectively utilize this compound as a potent PPARγ agonist to study the fascinating and complex process of adipocyte differentiation.
Application Notes and Protocols for L-770644 Lipolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), with a reported EC50 of 13 nM. The β3-AR is predominantly expressed in white and brown adipocytes and is a key regulator of lipolysis and thermogenesis. Activation of β3-AR in adipocytes stimulates the breakdown of triglycerides into glycerol and free fatty acids (FFAs), which are then released from the cell. This process is of significant interest in the research and development of therapeutics for obesity and related metabolic disorders.
These application notes provide a detailed protocol for assessing the lipolytic activity of this compound in differentiated 3T3-L1 adipocytes by measuring glycerol release.
Mechanism of Action: β3-Adrenergic Receptor-Mediated Lipolysis
This compound exerts its lipolytic effect by activating the β3-adrenergic signaling cascade in adipocytes. Upon binding of this compound to the β3-AR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, a protein on the surface of lipid droplets. This cascade of events results in the hydrolysis of triglycerides and the subsequent release of glycerol and free fatty acids from the adipocyte.
β3-Adrenergic Receptor Signaling Pathway for Lipolysis.
Data Presentation
The following table summarizes the key quantitative parameters for this compound in a lipolysis assay. The expected results are based on the known potency of this compound and typical outcomes of lipolysis assays with potent β3-AR agonists.
| Compound | Target | EC50 (human) | Assay Cell Line | Measured Endpoint | Expected Result (at 1 µM) |
| This compound | β3-Adrenergic Receptor | 13 nM | 3T3-L1 Adipocytes | Glycerol Release | Significant increase (e.g., >3-fold) over basal |
| Isoproterenol | β1/β2/β3-Adrenergic Receptor | Variable | 3T3-L1 Adipocytes | Glycerol Release | Significant increase (e.g., >3-fold) over basal |
| Vehicle (DMSO) | N/A | N/A | 3T3-L1 Adipocytes | Glycerol Release | Basal level |
Experimental Protocols
This section provides a detailed methodology for a lipolysis assay to evaluate the effect of this compound on 3T3-L1 adipocytes.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Isoproterenol (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA)
-
Glycerol Assay Reagent (e.g., Free Glycerol Reagent)
-
Glycerol Standard
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Experimental Workflow
Experimental Workflow for this compound Lipolysis Assay.
Step-by-Step Protocol
1. 3T3-L1 Preadipocyte Culture and Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed preadipocytes into a 96-well plate at a density that allows them to reach confluence.
-
Two days post-confluence, initiate differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 48 hours, switch to DMEM with 10% FBS and change the medium every 2-3 days.
-
The cells should be fully differentiated into mature adipocytes with visible lipid droplets within 7-10 days post-differentiation induction.
2. Lipolysis Assay
-
Prepare stock solutions of this compound and isoproterenol in DMSO. Prepare serial dilutions in KRBH buffer with 2% BSA to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Gently wash the differentiated 3T3-L1 adipocytes twice with sterile PBS.
-
Add 100 µL of pre-warmed KRBH buffer with 2% BSA to each well and incubate for 30 minutes at 37°C to establish basal conditions.
-
Remove the buffer and add 100 µL of KRBH buffer containing the various concentrations of this compound, isoproterenol (positive control), or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.
3. Glycerol Measurement
-
After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare a glycerol standard curve according to the manufacturer's instructions, typically ranging from 0 to 200 µM.
-
Add 50 µL of the Glycerol Assay Reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 540 nm) using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank (0 µM glycerol) from all standard and sample readings.
-
Plot the absorbance of the glycerol standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the glycerol concentration in each sample.
-
Plot the glycerol concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Results can be expressed as fold-increase over the basal (vehicle-treated) condition.
Application Notes and Protocols for L-770644 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR). The β3-AR is predominantly expressed in adipose tissue and plays a crucial role in regulating lipolysis and thermogenesis. Activation of this receptor has been a key strategy in the development of anti-obesity therapeutics. Stimulation of the β3-AR in rodent models has been shown to increase energy expenditure, promote the browning of white adipose tissue (WAT), and improve glucose metabolism, making it a promising target for combating obesity and related metabolic disorders.[1][2][3]
These application notes provide a comprehensive overview of the potential use of this compound in mouse models of obesity, drawing upon established protocols for other selective β3-AR agonists, such as CL316,243, due to the limited specific public data on this compound in this context. The provided protocols and data are intended to serve as a guide for designing and executing in vivo studies to evaluate the anti-obesity efficacy of this compound.
Data Presentation: Efficacy of β3-Adrenergic Agonists in Mouse Models of Obesity
The following table summarizes quantitative data from studies using the selective β3-AR agonist CL316,243 in diet-induced obese (DIO) mouse models. These data provide a reference for the expected outcomes when testing a potent β3-AR agonist like this compound.
| Parameter | Mouse Strain | Diet | Treatment | Dosage & Administration | Duration | Key Findings | Reference |
| Body Weight | C57BL/6J | High-Fat Diet (HFD) | CL316,243 | 1 mg/kg/day (subcutaneous infusion) | 28 days | Reduced adiposity at 30°C but not at 22°C.[4] | [4] |
| Body Weight | A/J | High-Fat Diet (58% fat) | CL316,243 | 0.001% in diet | 16 weeks | Prevented HFD-induced obesity.[5][6] | [5][6] |
| Body Weight | C57BL/6J | High-Fat Diet (58% fat) | CL316,243 | 0.001% in diet | 16 weeks | Did not prevent HFD-induced obesity.[5][6] | [5][6] |
| Glucose Tolerance | C57BL/6J | High-Fat Diet | CL316,243 | 1 mg/kg/day (subcutaneous infusion) | 28 days | Improved glucose tolerance at both 22°C and 30°C.[4] | [4] |
| Energy Expenditure | C57BL/6J | Chow and HFD | CL316,243 | 1 mg/kg/day (subcutaneous infusion) | 28 days | Increased energy expenditure at both 22°C and 30°C.[4] | [4] |
| Adipose Tissue Morphology | C57BL/6J | High-Fat Diet | CL316,243 | 1 mg/kg/day (subcutaneous infusion) | Gestational Day 7 onwards | Induced browning of white adipose tissue.[7] | [7] |
Signaling Pathway
Caption: β3-Adrenergic receptor signaling cascade in adipocytes leading to lipolysis and thermogenesis.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To determine the effect of chronic this compound administration on body weight, body composition, and glucose homeostasis in mice with established diet-induced obesity.
Materials:
-
Diets:
-
Control Diet: Low-fat diet (LFD; e.g., 10% kcal from fat).
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat) to induce obesity.[5]
-
-
Test Compound: this compound.
-
Vehicle: To be determined based on the solubility of this compound. A common vehicle for oral gavage is a solution of 50% DMSO, 40% PEG300, and 10% ethanol.[8][9] For subcutaneous infusion, sterile saline or PBS is typically used.
-
Equipment:
-
Animal balance
-
Metabolic cages for measuring food intake, water intake, and energy expenditure (optional)
-
Glucometer and glucose strips
-
Insulin ELISA kit
-
Calipers for measuring fat pad mass (optional)
-
Micro-osmotic pumps for subcutaneous infusion (optional)
-
Oral gavage needles
-
Experimental Workflow:
Caption: Workflow for evaluating the anti-obesity effects of this compound in a diet-induced obesity model.
Procedure:
-
Acclimatization: House mice in a temperature- and light-controlled environment (e.g., 22°C, 12:12h light-dark cycle) with ad libitum access to water and a standard chow diet for one week.
-
Obesity Induction: Switch the diet of the experimental groups to a high-fat diet (HFD) for 8-12 weeks to induce obesity. A control group should be maintained on a low-fat diet (LFD).
-
Baseline Measurements: Before starting the treatment, record baseline body weight and fasting blood glucose levels.
-
Randomization: Randomize the obese mice into treatment groups (n=8-10 mice per group) with similar average body weights.
-
Group 1: HFD + Vehicle
-
Group 2: HFD + this compound (Low Dose)
-
Group 3: HFD + this compound (High Dose)
-
Group 4: LFD + Vehicle (Lean Control)
-
-
Drug Administration:
-
Oral Gavage: Administer this compound or vehicle daily via oral gavage. Dosages should be determined from pilot studies, but a starting point could be in the range of 1-10 mg/kg, based on doses used for other β3-AR agonists.[7]
-
Subcutaneous Infusion: Alternatively, for continuous delivery, load micro-osmotic pumps with this compound or vehicle and implant them subcutaneously. A typical dose for CL316,243 is 1 mg/kg/day.[7]
-
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Perform metabolic cage analysis to measure energy expenditure, respiratory exchange ratio (RER), and physical activity (optional, typically done towards the end of the study).
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT after 4-6 weeks of treatment. Fast mice for 6 hours, then administer a bolus of glucose (1-2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT at least 3 days after the GTT. Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75-1 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect blood for measuring plasma insulin, lipids, and other metabolites. Dissect and weigh various fat depots (e.g., epididymal, subcutaneous, brown adipose tissue) and other organs (e.g., liver, muscle). Tissues can be fixed for histology or snap-frozen for gene expression or protein analysis.
Protocol 2: Assessment of this compound on Thermogenesis and Adipose Tissue Browning
Objective: To investigate the acute effects of this compound on thermogenesis and its chronic effects on the "browning" of white adipose tissue.
Materials: Same as Protocol 1.
Procedure:
-
Acute Thermogenesis Study:
-
Acclimatize mice to single housing and handling.
-
Administer a single dose of this compound or vehicle.
-
Measure core body temperature using a rectal probe at baseline and at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Alternatively, place mice in metabolic cages and measure oxygen consumption (VO2) to assess changes in energy expenditure.
-
-
Chronic Browning Study:
-
Follow the DIO model and treatment regimen as described in Protocol 1 for at least 4 weeks.
-
At the end of the study, collect subcutaneous and epididymal white adipose tissue.
-
Histology: Fix tissue in 4% paraformaldehyde, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to observe adipocyte morphology (multilocular vs. unilocular lipid droplets).
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for UCP1, a marker of brown and beige adipocytes.
-
Gene Expression Analysis (qPCR): Extract RNA from adipose tissue and measure the expression of browning markers such as Ucp1, Cidea, and Prdm16.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Strain-specific response to beta 3-adrenergic receptor agonist treatment of diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β3-Adrenergic Activation Improves Maternal and Offspring Perinatal Outcomes in Diet-Induced Prepregnancy Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Farnesyltransferase Inhibitors for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. The farnesyltransferase inhibitor L-744,832 is used as a representative compound in these notes. Researchers must adhere to all applicable institutional and national guidelines for animal care and use.
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of experimental therapeutic agents that target the post-translational modification of key signaling proteins, most notably those in the Ras superfamily.[1][2] By preventing the farnesylation of these proteins, FTIs inhibit their localization to the cell membrane, a critical step for their activation and downstream signaling.[1] This disruption of oncogenic signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, can lead to cell cycle arrest and apoptosis in cancer cells.[3]
These application notes provide a comprehensive overview of the preparation and use of the farnesyltransferase inhibitor L-744,832 in preclinical animal studies, including detailed protocols, data presentation, and visualization of the relevant signaling pathways.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
Ras proteins are small GTPases that act as molecular switches in signal transduction cascades, regulating cell proliferation, differentiation, and survival.[1] The biological activity of Ras is dependent on its farnesylation, a process catalyzed by the enzyme farnesyltransferase (FTase).[1] FTIs, such as L-744,832, are potent and selective inhibitors of FTase.[4]
By inhibiting FTase, L-744,832 prevents the attachment of a farnesyl group to the C-terminal CAAX motif of Ras proteins. This blockage disrupts the anchoring of Ras to the plasma membrane, thereby inhibiting the activation of downstream effector pathways. The two primary signaling cascades affected are:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for transmitting mitogenic signals from the cell surface to the nucleus, leading to cell proliferation.
-
The PI3K-Akt Pathway: This pathway is a key regulator of cell survival, metabolism, and growth.
The inhibition of these pathways ultimately leads to reduced tumor cell proliferation and increased apoptosis.[3]
Signaling Pathway Diagrams
To visualize the mechanism of action of farnesyltransferase inhibitors, the following diagrams illustrate the targeted signaling pathways.
Figure 1: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of Farnesyltransferase Inhibitors.
Figure 2: The PI3K-Akt signaling pathway, which can be activated by Ras.
Experimental Protocols
Formulation of L-744,832 for Animal Studies
The choice of vehicle for in vivo administration is critical for ensuring drug solubility, stability, and bioavailability, while minimizing toxicity.
a) Subcutaneous (S.C.) Administration Formulation
This protocol is based on a published study using L-744,832 in transgenic mice.
-
Materials:
-
L-744,832 powder
-
Sodium chloride (NaCl)
-
Sodium citrate
-
Sterile water for injection
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filter
-
-
Protocol:
-
Prepare a stock solution of L-744,832 by dissolving it in a minimal amount of a suitable solvent, such as DMSO. Note: The original literature does not specify a pre-solubilization step, but it may be necessary depending on the salt form of the compound.
-
In a sterile container, prepare an aqueous solution of sodium chloride to achieve the desired osmolarity (e.g., 0.9% NaCl for an isotonic solution).
-
Add sodium citrate to the NaCl solution to the desired final concentration. The concentration of sodium citrate should be optimized to maintain the pH of the final formulation.
-
Add the L-744,832 stock solution to the aqueous vehicle with continuous stirring.
-
Adjust the pH of the solution to the desired level (e.g., physiological pH ~7.4) using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final volume with sterile water for injection.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light until use.
-
b) Intraperitoneal (I.P.) and Oral Gavage (P.O.) Formulations (General Guidance)
While a specific protocol for L-744,832 for these routes was not identified, the following are common vehicles used for farnesyltransferase inhibitors and other small molecules in animal studies. Formulation development and tolerability studies are essential.
-
Intraperitoneal Injection:
-
Vehicle: A common vehicle is a solution of 5-10% DMSO, 10-20% Solutol HS 15 (or Cremophor EL), and the remainder as sterile saline or phosphate-buffered saline (PBS).
-
Protocol:
-
Dissolve L-744,832 in DMSO.
-
Add the Solutol HS 15 and mix thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation needs to be optimized.
-
-
-
Oral Gavage:
-
Vehicle: A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Other options include corn oil or a mixture of polyethylene glycol 400 (PEG400) and water.
-
Protocol (for CMC suspension):
-
Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Allow the mixture to stir for several hours until a homogenous suspension is formed.
-
Weigh the required amount of L-744,832 and triturate it to a fine powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.
-
-
Administration of L-744,832 to Mice
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Subcutaneous (S.C.) Injection:
-
Restrain the mouse securely.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the formulated L-744,832 solution slowly.
-
Withdraw the needle and gently massage the injection site.
-
-
Intraperitoneal (I.P.) Injection:
-
Restrain the mouse with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the solution.
-
-
Oral Gavage (P.O.):
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly.
-
Data Presentation
In Vitro Efficacy of L-744,832
The following table summarizes the 50% inhibitory concentration (IC50) of L-744,832 in various human pancreatic cancer cell lines.
| Cell Line | K-Ras Mutation Status | IC50 (µM) |
| Panc-1 | Mutant | 1.3 |
| Capan-2 | Mutant | 2.1 |
| Bxpc-3 | Wild-Type | Moderate Sensitivity (IC50 not specified) |
| Cfpac-1 | Mutant | >50 |
Data adapted from a study on human pancreatic ductal adenocarcinoma cells.[3]
In Vivo Efficacy of L-744,832 in a Transgenic Mouse Model
The following table presents the effect of L-744,832 on tumor growth in MMTV-v-Ha-ras transgenic mice.
| Treatment Group | Mean Growth Rate (mm³/day) | P-value (vs. Vehicle) |
| Vehicle | 25.6 | - |
| L-744,832 (40 mg/kg/day, S.C.) | 15.5 | >0.05 |
Note: While not statistically significant in this particular model, other studies have shown significant tumor regression with L-744,832 in different transgenic models.[4]
Pharmacokinetic Parameters of Farnesyltransferase Inhibitors (General)
A comprehensive pharmacokinetic profile for L-744,832 was not publicly available. The following table provides a template and includes general observations for FTIs. These parameters are highly dependent on the specific compound, animal species, and formulation.
| Parameter | Description | Typical Observations for FTIs |
| Cmax | Maximum plasma concentration | Achieved within a few hours of oral administration. |
| Tmax | Time to reach Cmax | Varies depending on the FTI and formulation. |
| t½ | Elimination half-life | Can range from a few hours to over a day. |
| AUC | Area under the curve (total drug exposure) | Dose-dependent. |
| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation | Orally active FTIs have been developed, but bioavailability can be variable. |
Toxicity Profile of Farnesyltransferase Inhibitors (General)
| Toxicity Type | Organs/Systems Affected | Observations |
| Myelosuppression | Bone marrow | Can lead to neutropenia and thrombocytopenia. |
| Gastrointestinal | Stomach, Intestines | Nausea, vomiting, diarrhea are common. |
| Neuropathy | Peripheral nerves | Can cause sensory and motor neuropathies. |
In preclinical studies, geranylgeranyltransferase inhibitors (GGTIs) have shown higher in vivo toxicity compared to FTIs.[4]
Experimental Workflow
Figure 3: A generalized experimental workflow for in vivo studies with L-744,832.
References
- 1. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
L-770644: A Potent β3-Adrenergic Agonist for Investigating Thermogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-770644 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a key regulator of thermogenesis and lipolysis, primarily in brown adipose tissue (BAT) and beige adipocytes. Its selectivity for the β3-AR over β1- and β2-ARs makes it a valuable pharmacological tool to investigate the physiological roles of β3-AR activation in energy expenditure and its potential as a therapeutic target for obesity and related metabolic disorders. These application notes provide an overview of this compound and detailed protocols for its use in studying thermogenesis both in vivo and in vitro.
Mechanism of Action
This compound exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors involved in thermogenesis and lipolysis.
A primary target of PKA in brown adipocytes is Hormone-Sensitive Lipase (HSL), which, upon activation, catalyzes the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. These liberated FFAs serve a dual role: they are the primary fuel for mitochondrial β-oxidation to generate heat, and they also act as allosteric activators of Uncoupling Protein 1 (UCP1). UCP1, located in the inner mitochondrial membrane, uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat. PKA also phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein), which promotes the expression of the Ucp1 gene and other genes involved in mitochondrial biogenesis and function, leading to a sustained thermogenic response.
Data Presentation
The following tables summarize key quantitative data related to the pharmacological properties and thermogenic effects of this compound.
| Parameter | Value | Species | Reference(s) |
| EC50 (cAMP Accumulation) | 13 nM | Human | [1][2][3] |
| Oral Bioavailability | 27% | Dog, Rat | [1][2][3] |
| ED50 (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [1][2][3] |
Table 1: Pharmacological Properties of this compound. This table presents the half-maximal effective concentration (EC50) for cAMP accumulation, oral bioavailability in preclinical species, and the half-maximal effective dose (ED50) for stimulating glycerolemia.
| Parameter | Treatment Group | Change from Control | Species/Cell Type |
| Oxygen Consumption Rate | This compound (dose-dependent) | Data not available in searched articles | Mouse/Rat |
| Body Temperature | This compound (dose-dependent) | Data not available in searched articles | Rat |
| UCP1 mRNA Expression | This compound (concentration-dependent) | Data not available in searched articles | Brown Adipocytes |
| UCP1 Protein Expression | This compound (dose/concentration-dependent) | Data not available in searched articles | Brown Adipose Tissue/Brown Adipocytes |
| Glycerol Release (Lipolysis) | This compound (concentration-dependent) | Data not available in searched articles | Primary Adipocytes |
Table 2: Thermogenic Effects of this compound. This table is intended to summarize the quantitative effects of this compound on key thermogenic parameters. Note: Specific quantitative data for this compound on these parameters were not available in the initial search results. This table serves as a template for data that would be generated from the described protocols.
Experimental Protocols
The following are detailed protocols for utilizing this compound to study thermogenesis.
In Vivo Studies
1. Protocol for Measuring Oxygen Consumption Rate (OCR) in Mice
-
Objective: To assess the effect of this compound on whole-body energy expenditure by measuring oxygen consumption.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Mice (e.g., C57BL/6J)
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)
-
Metabolic cages
-
-
Procedure:
-
Acclimatize mice to single housing in metabolic cages for at least 24-48 hours before the experiment.
-
Maintain a controlled environment with a consistent temperature (e.g., 22-24°C) and light-dark cycle.
-
Establish a baseline OCR for each mouse for at least 12-24 hours.
-
Prepare a stock solution of this compound in the chosen vehicle. The dose will need to be optimized, but a starting point could be in the range of 0.1 to 10 mg/kg body weight, administered via oral gavage or intraperitoneal (i.p.) injection.
-
Administer the prepared this compound solution or vehicle to the mice.
-
Immediately return the mice to the metabolic cages and continue to monitor OCR, carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity for a period of at least 6-24 hours.
-
Data Analysis: Calculate the change in OCR from baseline for both the this compound and vehicle-treated groups. Normalize data to body weight or lean mass.
-
2. Protocol for Measuring Body Temperature in Rats
-
Objective: To determine the effect of this compound on core body temperature.
-
Materials:
-
This compound
-
Vehicle
-
Rats (e.g., Sprague-Dawley)
-
Rectal probe thermometer or implantable telemetry system
-
-
Procedure:
-
Acclimatize rats to handling and the temperature measurement procedure for several days prior to the experiment to minimize stress-induced hyperthermia.
-
Measure baseline rectal temperature for each rat. For rectal probe measurements, gently restrain the rat and insert the lubricated probe to a consistent depth (e.g., 2-3 cm) for a stable reading.
-
Prepare this compound in vehicle. A starting dose range could be 0.1 to 10 mg/kg body weight, administered via oral gavage or i.p. injection.
-
Administer this compound or vehicle to the rats.
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 120, 180, 240 minutes) post-administration.
-
Data Analysis: Calculate the change in rectal temperature from baseline for each time point and compare the this compound and vehicle groups.
-
In Vitro Studies
1. Protocol for Measuring UCP1 Protein Expression in Brown Adipose Tissue (Western Blot)
-
Objective: To quantify the effect of this compound on UCP1 protein levels in BAT.
-
Materials:
-
This compound treated and control animal BAT tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against UCP1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Following in vivo treatment with this compound, dissect interscapular BAT, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against UCP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Protocol for Measuring Lipolysis (Glycerol Release Assay) in Primary Adipocytes
-
Objective: To assess the lipolytic activity of this compound in isolated adipocytes.
-
Materials:
-
Primary brown or white adipocytes
-
This compound
-
Isoproterenol (positive control)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
Glycerol assay kit
-
-
Procedure:
-
Isolate primary adipocytes from the stromal vascular fraction of adipose tissue.
-
Plate the differentiated adipocytes in a multi-well plate.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with 2% BSA for 1-2 hours.
-
Prepare a range of this compound concentrations (e.g., 1 nM to 10 µM) in KRBH with 2% BSA. Include a vehicle control and a positive control (e.g., 10 µM isoproterenol).
-
Remove the pre-incubation buffer and add the this compound or control solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content or DNA content of the cells in each well.
-
3. Protocol for Measuring cAMP Accumulation in Adipocytes
-
Objective: To determine the potency of this compound in activating the β3-AR signaling pathway.
-
Materials:
-
Differentiated brown or white adipocytes (or a cell line expressing the human β3-AR)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
-
Procedure:
-
Plate the cells in a multi-well plate suitable for the chosen cAMP assay format.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.
-
Prepare a serial dilution of this compound (e.g., from 1 pM to 10 µM).
-
Add the different concentrations of this compound to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: β3-Adrenergic signaling pathway activated by this compound in brown adipocytes.
Caption: General workflow for in vivo studies of this compound-induced thermogenesis.
Caption: Workflow for in vitro characterization of this compound-induced thermogenesis.
References
- 1. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation and inhibition of lipolysis in isolated rat adipocytes: evidence for age-related changes in responses to forskolin and PGE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP driven UCP1 induction in human adipocytes requires ATGL-catalyzed lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-770644 solubility in DMSO and other solvents
This technical support center provides guidance on the solubility and handling of L-770644 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the solubility of this compound in various solvents.
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 40°C) to aid dissolution. Avoid excessive heat, which could lead to compound degradation.
-
Vortexing or Sonication: Agitate the solution using a vortex mixer or a sonicator bath. These methods increase the interaction between the solvent and the compound, facilitating dissolution.
-
Fresh Solvent: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can affect its solubilizing capacity. Use a fresh, unopened bottle or a properly stored and sealed container of DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is generally not recommended to dissolve this compound directly in aqueous buffers. Such compounds often have low aqueous solubility. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is a common issue. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity in cell-based assays.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
Two-Step Dilution: Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
This compound Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table reflects this lack of specific numerical values. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Solubility |
| DMSO | Data not available |
| Ethanol | Data not available |
| Methanol | Data not available |
| Water | Expected to be low |
| Phosphate-Buffered Saline (PBS) | Expected to be low |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The exact mass of the compound and volume of solvent should be adjusted based on the desired final concentration and the molecular weight of the specific lot of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight (MW) of this compound is required for this calculation.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )
-
Example for 1 mL of a 10 mM solution (assuming MW = 400 g/mol ): Mass = 10 mmol/L * 0.001 L * 400 g/mol = 4 mg
-
-
Weigh this compound:
-
Carefully weigh the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Add DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
-
Signaling Pathway
This compound is a selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR). The activation of β3-AR initiates a downstream signaling cascade.
Caption: this compound activates the β3-adrenergic receptor signaling pathway.
L-770644 stability in culture media
This technical support center provides guidance on the stability of L-770644 in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers general protocols, troubleshooting advice, and frequently asked questions for determining its stability in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in my cell culture experiments?
A1: Several factors can impact the stability of a small molecule like this compound in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of compounds compared to storage at lower temperatures.[1]
-
pH: The pH of the culture medium, typically between 7.2 and 7.4, can affect the stability of pH-sensitive molecules.[2][3]
-
Media Components: Components within the media, such as serum proteins (e.g., albumin), amino acids, and vitamins, can interact with or degrade the compound.[2][3] Serum, in particular, contains enzymes like esterases and proteases that can metabolize small molecules.[2]
-
Enzymatic Degradation: If working with live cells, their metabolic enzymes can actively break down the compound.[2]
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light. It is a good practice to minimize light exposure for media containing the compound.
-
Dissolved Oxygen: The presence of dissolved oxygen in the media can lead to oxidation of sensitive compounds.[2]
-
Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can impact compound solubility and stability.
Q2: How can I determine the stability of this compound in my specific culture medium?
A2: The most direct method is to perform a time-course stability study. This involves incubating this compound in your complete cell culture medium (both with and without cells) at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to quantify the amount of the parent compound remaining.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many small molecules for cell culture experiments due to its high solvent power for a wide range of organic compounds. It is important to use a high-purity, anhydrous grade of DMSO.
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] Repeatedly freezing and thawing a stock solution can potentially lead to compound degradation.[2]
Q5: What is the maximum recommended concentration of DMSO in cell culture?
A5: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[1] It is crucial to have the same final DMSO concentration in all experimental and control wells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments. | - Compound Degradation: The compound may be unstable in the stock solution or culture medium. - Variability in Media Preparation: Inconsistent lots of serum or other supplements. - Cell Passage Number: High passage numbers can lead to changes in cellular metabolism. | - Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. - Use consistent sources and lots of media components. - Use cells within a consistent and low passage number range. |
| Higher than expected cytotoxicity. | - Formation of a Toxic Degradant: The compound may be degrading into a more toxic substance. - Insolubility and Precipitation: The compound may be precipitating out of solution at the tested concentration. | - Analyze the medium for degradation products using LC-MS. - Test the cytotoxicity of the medium pre-incubated with the compound. - Visually inspect the medium for precipitates. Use a lower concentration or a different solubilization strategy. |
| Compound appears to be disappearing, but no degradation products are detected. | - Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of culture plates and pipette tips.[3] - Cellular Uptake: If cells are present, the compound may be rapidly internalized. | - Use low-protein-binding plasticware.[3] - Include a control without cells to assess non-specific binding.[3] - Analyze cell lysates to quantify intracellular compound concentration.[3] |
Experimental Protocols
Protocol: HPLC-Based Stability Assay for this compound in Cell Culture Medium
This protocol provides a framework for determining the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable quenching solvent
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Spike Culture Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM (or your desired experimental concentration). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference sample.[1]
-
Incubation: Dispense the remaining spiked medium into sterile, low-binding tubes or wells of a plate and place them in a 37°C, 5% CO₂ incubator.[1]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube or well from the incubator.[1]
-
Sample Processing: To stop any further degradation and precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your collected sample.[1] Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.[1]
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC or LC-MS method to determine the peak area of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[1]
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Quantitative Data Summary
The following table is a template for summarizing the stability data you generate from your experiments.
| Time Point (Hours) | Medium Type | This compound Concentration (µM) | Percent Remaining (%) | Standard Deviation (%) |
| 0 | DMEM + 10% FBS | 10 | 100 | 0 |
| 2 | DMEM + 10% FBS | Enter your data | Enter your data | Enter your data |
| 4 | DMEM + 10% FBS | Enter your data | Enter your data | Enter your data |
| 8 | DMEM + 10% FBS | Enter your data | Enter your data | Enter your data |
| 24 | DMEM + 10% FBS | Enter your data | Enter your data | Enter your data |
| 48 | DMEM + 10% FBS | Enter your data | Enter your data | Enter your data |
| 0 | Serum-Free DMEM | 10 | 100 | 0 |
| 2 | Serum-Free DMEM | Enter your data | Enter your data | Enter your data |
| 4 | Serum-Free DMEM | Enter your data | Enter your data | Enter your data |
| 8 | Serum-Free DMEM | Enter yourdata | Enter your data | Enter your data |
| 24 | Serum-Free DMEM | Enter your data | Enter your data | Enter your data |
| 48 | Serum-Free DMEM | Enter your data | Enter your data | Enter your data |
Visualizations
Caption: Experimental workflow for determining compound stability in culture media.
Caption: this compound signaling pathway via the β3 adrenergic receptor.
References
Technical Support Center: Optimizing L-770644 Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the use of L-770644 in your cell-based assays. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the human β3 adrenergic receptor, with an EC50 of 13 nM.[1] It is important for researchers to be aware that the identifier L-770,644 has been previously associated in some literature with farnesyltransferase inhibitors (FTIs). However, current chemical and supplier information clearly defines this compound as a β3 adrenergic receptor agonist.[1] This guide will proceed with the understanding that the user is interested in the β3 adrenergic receptor agonist activity.
Q2: What is the Ras signaling pathway and how do farnesyltransferase inhibitors (FTIs) affect it?
A2: The Ras proteins are crucial for signal transduction within cells, regulating processes like cell growth and proliferation.[2][3] Ras mutations are found in 20-30% of human cancers, leading to uncontrolled cell growth.[2] For Ras to function, it must undergo a post-translational modification called farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[2][3][4][5] This modification allows Ras to attach to the cell membrane, a critical step for its signaling activity.[5][6] Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the FTase enzyme, thereby preventing Ras from becoming biologically active.[2][3][5] By inhibiting this key step, FTIs can halt the uncontrolled proliferative signals driven by mutated Ras.[5]
Q3: What is a good starting concentration for this compound in a new cell-based assay?
A3: For a potent agonist like this compound with a known EC50 of 13 nM, a good starting point for your dose-response experiment is to bracket this value.[1] A typical approach is to test a wide range of concentrations, for example, from 0.1 nM to 1 µM. This initial experiment will help you determine the optimal concentration range for your specific cell line and assay conditions.[7]
Q4: How should I prepare and store my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous DMSO. To avoid degradation from multiple freeze-thaw cycles, you should aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. For your experiment, you will then dilute the stock solution to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[7]
Summary of Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Rationale |
| Starting Concentration Range | 0.1 nM - 1 µM | To cover the known EC50 and identify the dynamic range for your specific assay. |
| Stock Solution Concentration | 1 mM - 10 mM in DMSO | High concentration for ease of dilution and to minimize the final solvent concentration. |
| Final DMSO Concentration | ≤ 0.1% | To avoid solvent-induced cytotoxicity that could confound experimental results.[7] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for a specific cellular response (e.g., cAMP production, downstream gene expression).
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., cAMP assay kit)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 1:10 or 1:3 serial dilution to cover a broad concentration range (e.g., 1 µM down to 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).
-
Inhibitor Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your assay's endpoint. This could range from minutes to hours depending on the signaling event being measured.
-
Assay Measurement: Following incubation, perform the specific assay to measure the cellular response according to the manufacturer's instructions.
-
Data Analysis: Plot the cellular response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visual Guides
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
L-770644 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the potential off-target effects of L-770644, a potent and selective β3 adrenergic receptor agonist. The following resources are designed to help you anticipate, troubleshoot, and interpret experimental results related to the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the human β3 adrenergic receptor, with a reported EC50 of 13 nM.[1][2][3] Its primary mechanism of action is the activation of this receptor.
Q2: The product literature describes this compound as "selective." What does this imply for my experiments?
Q3: I am observing unexpected physiological responses in my cellular or animal model after administering this compound. Could these be off-target effects?
Yes, unexpected responses could potentially be due to off-target effects, particularly if you are using concentrations significantly higher than the reported EC50 for the β3 receptor. Adrenergic receptors share some structural homology, and cross-reactivity can occur. For example, activation of β1 or β2 adrenergic receptors could lead to cardiovascular or respiratory effects, respectively.
Q4: What are the typical signaling pathways activated by β3 adrenergic receptors?
Activation of the β3 adrenergic receptor, a G-protein coupled receptor (GPCR), primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, the following guide provides steps to investigate and mitigate these issues.
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cardiovascular effects (e.g., increased heart rate, contractility). | Possible activation of β1 adrenergic receptors. | 1. Dose-Response Curve: Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Selective Antagonists: Use a selective β1 antagonist (e.g., atenolol, metoprolol) to see if it can block the unexpected effect. 3. Control Compound: Compare the effects with a well-characterized, highly selective β3 agonist. |
| Unexplained smooth muscle relaxation (e.g., bronchodilation). | Possible activation of β2 adrenergic receptors. | 1. Selective Antagonists: Employ a selective β2 antagonist (e.g., ICI-118,551) to test for inhibition of the observed effect. 2. Expression Analysis: Confirm the expression levels of β2 and β3 receptors in your experimental model (cell line or tissue). |
| Contraction of smooth muscle or vasoconstriction. | Potential activation of α1 adrenergic receptors. | 1. Selective Antagonists: Use a selective α1 antagonist (e.g., prazosin) to determine if it can reverse the effect. 2. Receptor Binding Assay: If available, perform a competitive binding assay with radiolabeled ligands for α1 receptors. |
Experimental Protocols
Protocol 1: Assessing Receptor Selectivity using Competitive Binding Assays
This protocol outlines a general method to determine the binding affinity (Ki) of this compound for its primary target and potential off-targets.
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human β3, β1, β2, α1, and α2 adrenergic receptors.
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a known concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-CGP 12177 for β-receptors, [³H]-prazosin for α1-receptors).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay for Off-Target Activity (cAMP Measurement)
This protocol measures the functional consequence of receptor activation by quantifying intracellular cAMP levels.
-
Cell Culture and Treatment:
-
Seed cells expressing the adrenergic receptor subtypes of interest in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of this compound for a defined period.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value for each receptor subtype.
-
Visualizing Signaling Pathways and Workflows
Caption: this compound primary signaling pathway via the β3 adrenergic receptor.
Caption: Logical workflow for troubleshooting potential off-target effects.
References
Technical Support Center: Minimizing L-770644 Cytotoxicity In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals using the β3 adrenergic receptor agonist, L-770644. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to in vitro cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the human β3 adrenergic receptor. Its primary mechanism of action involves binding to and activating the β3 adrenergic receptor, a G-protein coupled receptor. This activation typically leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?
High cytotoxicity when using this compound can stem from several factors:
-
High Concentrations: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery.
-
Prolonged Exposure: The duration of treatment may be too long, causing cumulative stress and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Degradation: Improper storage or handling of this compound can lead to degradation and the formation of toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most effective method. It is recommended to test a wide range of concentrations, starting from well below the known EC50 value for its agonistic activity.
Q4: Could the observed cytotoxicity be related to the β3 adrenergic receptor signaling pathway itself?
Yes, the signaling pathway activated by this compound can have dual roles in cell survival and apoptosis, depending on the cell type and context. While β3 adrenergic receptor activation is often linked to anti-apoptotic pathways, such as the PI3K/Akt pathway, it can also induce apoptosis through other signaling cascades.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of unexpected cell death. | This compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations, including those below the reported EC50 value. |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[1] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if applicable. Perform extensive optimization of concentration and exposure time for the current cell line. | |
| Compound degradation or impurity. | Purchase this compound from a reputable supplier. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| Fluctuations in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, pH, and incubation temperature. | |
| No observable effect of this compound. | This compound concentration is too low. | Increase the concentration based on the results of a dose-response experiment. |
| The cell line does not express the β3 adrenergic receptor. | Confirm the expression of the β3 adrenergic receptor in your cell line using techniques like RT-PCR or Western blotting. | |
| This compound is inactive. | Check the storage conditions and age of the compound. If possible, test its activity in a well-characterized positive control cell line. |
Quantitative Data Summary
The following table summarizes the known effective concentration of this compound for its primary target and provides a hypothetical example for cytotoxic concentrations, which should be determined experimentally.
| Compound | Parameter | Value | Cell Line | Assay |
| This compound | EC50 (β3 agonism) | 19 nM | CHO cells expressing rat β3-adrenoceptors | cAMP accumulation |
| This compound | IC50 (Cytotoxicity) | To be determined experimentally | Your cell line | e.g., MTT, LDH |
Key Experimental Protocols
Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effects of this compound over a range of concentrations.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Detection using Annexin V Staining
This protocol is for identifying and quantifying apoptotic cells following treatment with this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Visualizations
Signaling Pathways
Caption: β3 Adrenergic Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for Assessing this compound Cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting Logic for High Cytotoxicity.
References
Technical Support Center: L-770644 & Lipolysis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in lipolysis assays using the β3-adrenergic receptor agonist, L-770644.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during lipolysis experiments with this compound, offering potential causes and solutions.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| No response or low signal with this compound | 1. This compound Degradation: Improper storage or handling of the compound. | - Aliquot this compound upon receipt and store at -20°C or below, protected from light and repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a stock solution. |
| 2. Low β3-Adrenergic Receptor Expression: The cell model (e.g., certain passages of 3T3-L1 cells, primary adipocytes from specific depots or donors) may have low endogenous expression of the β3-adrenergic receptor.[1][2] | - Verify β3-adrenergic receptor expression in your cell model using qPCR or Western blot. - If possible, use a cell model known to have robust β3-adrenergic receptor expression. - Consider using a positive control that acts downstream of the receptor, such as forskolin, to confirm the functionality of the lipolytic machinery. | |
| 3. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal. | - Ensure the incubation temperature is maintained at 37°C. - Perform a time-course experiment to determine the optimal stimulation period for this compound in your specific cell model. - Use a buffer that supports adipocyte viability and does not interfere with the glycerol detection reagent. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. | - Ensure thorough mixing of the cell suspension before and during plating. - Visually inspect the plate for even cell distribution after seeding. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or samples.[3][4] | - Use calibrated pipettes and new tips for each addition. - When preparing serial dilutions of this compound, ensure thorough mixing at each step. - For small volumes, prepare a master mix of reagents to be added to each well.[3] | |
| 3. Edge Effects: Evaporation from wells on the outer edges of the plate.[5] | - Avoid using the outermost wells of the plate for experimental samples. - Ensure proper sealing of the plate during incubations. - Maintain a humidified environment in the incubator. | |
| Inconsistent results between experiments | 1. Variation in Cell Culture: Differences in cell passage number, differentiation efficiency, or confluency. | - Use cells within a consistent and narrow passage number range. - Monitor and standardize the differentiation protocol to ensure consistent adipocyte maturation. - Seed cells to achieve a consistent level of confluency for each experiment. |
| 2. Reagent Variability: Inconsistent quality or preparation of media, buffers, or the glycerol detection reagent.[4] | - Prepare fresh reagents for each experiment whenever possible. - If using a commercial kit, ensure it is within its expiration date and has been stored correctly.[3] - Use the same lot of reagents for a set of comparative experiments. | |
| 3. Donor Variability (for primary cells): Genetic and metabolic differences between human or animal donors can lead to significant variation in lipolytic responses.[2][6] | - If possible, use cells from multiple donors to assess the generalizability of the findings. - Acknowledge and report the potential for donor-to-donor variability in your results. |
Data Presentation
The following table summarizes representative quantitative data for the effect of this compound on glycerol release in a hypothetical human primary adipocyte lipolysis assay.
| This compound Concentration (nM) | Glycerol Release (nmol/well) | Standard Deviation |
| 0 (Basal) | 1.5 | 0.2 |
| 0.1 | 2.8 | 0.3 |
| 1 | 8.5 | 0.9 |
| 10 | 18.2 | 2.1 |
| 100 | 25.6 | 2.8 |
| 1000 | 26.1 | 2.9 |
Note: This data is illustrative and serves as an example of a typical dose-response to a potent β3-adrenergic agonist. Actual values will vary depending on the specific experimental conditions and cell model used.
Experimental Protocols
Key Experiment: In Vitro Lipolysis Assay in Primary Human Adipocytes
This protocol outlines a standard method for measuring this compound-stimulated lipolysis by quantifying glycerol release.
1. Materials:
- Differentiated primary human adipocytes in a 96-well plate
- Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) supplemented with 2% fatty acid-free BSA
- This compound stock solution (e.g., 10 mM in DMSO)
- Glycerol standards
- Commercial glycerol detection kit (colorimetric or fluorometric)
- Plate reader
2. Assay Procedure: a. Cell Preparation: i. Differentiate primary human preadipocytes to mature adipocytes in a 96-well plate. ii. Prior to the assay, gently wash the cells twice with KRH buffer without BSA. b. This compound Stimulation: i. Prepare serial dilutions of this compound in KRH buffer with 2% BSA to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose). ii. Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. iii. Incubate the plate at 37°C in a humidified incubator for 2 hours. c. Sample Collection: i. After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate for glycerol analysis. d. Glycerol Quantification: i. Prepare a standard curve using the provided glycerol standards. ii. Add the glycerol detection reagent to all samples and standards according to the manufacturer's instructions. iii. Incubate for the recommended time and temperature. iv. Read the absorbance or fluorescence using a plate reader at the specified wavelength. e. Data Analysis: i. Calculate the glycerol concentration in each sample by interpolating from the standard curve. ii. Normalize the data as needed (e.g., to protein content per well).
Visualizations
Signaling Pathway of this compound-Induced Lipolysis
Caption: this compound stimulates lipolysis via the β3-adrenergic receptor signaling cascade.
Experimental Workflow for Lipolysis Assay
Caption: Workflow for a typical in vitro lipolysis experiment.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting inconsistent lipolysis assay results.
References
- 1. Effect of the beta(3)-adrenergic agonist Cl316,243 on functional differentiation of white and brown adipocytes in primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic variance and lipolysis regulation: implications for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. anshlabs.com [anshlabs.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. Variability in responses observed in human white adipose tissue models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-770644 Experiments
Welcome to the technical support center for L-770644. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this potent and selective human β3 adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the human β3 adrenergic receptor, with a reported EC50 of 13 nM. Its primary mechanism of action is to bind to and activate β3 adrenergic receptors, which are predominantly found in adipose tissue and the urinary bladder. This activation stimulates the Gs alpha subunit of the G protein, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels.
Q2: How should I prepare and store a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -80°C is preferable.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Are there known species-specific differences in the activity of this compound?
Yes, significant pharmacological differences exist between human and rodent β3 adrenergic receptors. This compound is a potent agonist of the human β3 adrenergic receptor. Its efficacy at rodent receptors may be different. Researchers should exercise caution when extrapolating results from rodent models to human systems.
Troubleshooting Guides
Inconsistent or No Response in In Vitro Assays (e.g., cAMP Assay)
| Potential Problem | Possible Cause | Suggested Solution |
| Low or no cAMP production | Inactive this compound | Ensure proper storage of this compound stock solution (aliquoted at -80°C). Prepare fresh dilutions for each experiment. |
| Low receptor expression in the cell line | Use a cell line known to express sufficient levels of the human β3 adrenergic receptor. Verify receptor expression using techniques like qPCR or western blotting. | |
| High phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP. | |
| Issues with cAMP assay kit | Ensure the cAMP assay kit is not expired and has been stored correctly. Run the positive control provided with the kit to validate its performance. | |
| High background signal | Cell lysis or death | Ensure cells are healthy and not over-confluent. Handle cells gently during the assay procedure. |
| Contaminated reagents | Use sterile, high-purity reagents and water. | |
| Variable results between experiments | Inconsistent cell passage number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with extensive passaging. |
| Variation in incubation times or temperatures | Strictly adhere to the optimized incubation times and temperatures for ligand treatment and assay steps. |
Poor or Inconsistent Adipocyte Differentiation with this compound
| Potential Problem | Possible Cause | Suggested Solution |
| Low lipid accumulation | Suboptimal differentiation cocktail | Ensure the standard components of the differentiation cocktail (e.g., insulin, dexamethasone, IBMX) are at their optimal concentrations and are freshly prepared. |
| Inactive this compound | As with other assays, ensure the compound has been stored and prepared correctly. | |
| Cells are not at the correct confluency | Initiate differentiation when 3T3-L1 preadipocytes are 100% confluent and have been growth-arrested for 48 hours. | |
| High cell detachment or death | Toxicity of the differentiation cocktail or this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the concentrations of other cocktail components are not too high. |
| Poor cell health | Maintain a healthy preadipocyte culture by passaging regularly and not allowing them to become over-confluent before seeding for differentiation. | |
| Inconsistent differentiation across wells/plates | Uneven cell seeding | Ensure a single-cell suspension and even distribution of cells when seeding plates. |
| Edge effects in multi-well plates | To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay in HEK293 Cells Expressing Human β3 Adrenergic Receptor
-
Cell Culture: Culture HEK293 cells stably expressing the human β3 adrenergic receptor in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.
Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum at 37°C and 10% CO2.
-
Initiation of Differentiation (Day 0): Two days after the cells have reached 100% confluency, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). This compound can be added at the desired concentration at this step to investigate its effects on differentiation.
-
Medium Change (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replace the medium every 2 days.
-
Assessment of Differentiation (Day 8-10): Mature adipocytes should be visible by day 8-10, characterized by the accumulation of lipid droplets. Differentiation can be quantified by:
-
Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. The stain can be extracted with isopropanol and quantified by measuring the absorbance at 520 nm.
-
Gene Expression Analysis: Analyze the expression of adipogenic marker genes such as PPARγ and aP2 using qPCR.
-
Protein Analysis: Assess the protein levels of adipogenic markers by western blotting.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Logical troubleshooting workflow.
Technical Support Center: L-770644 for In Vivo Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-770644 in in vivo injection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its mechanism of action involves binding to and activating β3-AR, which are Gs protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of this compound.
Q2: I am having trouble dissolving this compound for in vivo injection. What vehicle should I use?
A2: this compound is a poorly water-soluble compound, which presents a challenge for preparing injectable formulations. While a specific, universally validated vehicle for this compound injection is not documented in readily available literature, a common strategy for such compounds is to use a co-solvent system. A recommended starting point is a ternary vehicle system (cosolvent:surfactant:aqueous solution). See the "Experimental Protocols" section for a detailed preparation method. It is crucial to perform small-scale solubility tests to determine the optimal vehicle composition for your desired concentration.
Q3: My this compound solution appears cloudy or has precipitates after preparation. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has crashed out of solution. Refer to the "Troubleshooting Guide" below for potential causes and solutions, such as adjusting the solvent ratios, gentle warming, or sonication. Always visually inspect your solution for clarity before injection.
Q4: What are the potential in vivo toxicities associated with this compound or other β3-adrenergic agonists?
A4: Studies on other β3-adrenoceptor agonists in rats have shown that at high doses, there can be urinary tract toxicity, including tubular necrosis in the kidneys, inflammation of the ureter, and cystitis.[2] This may be related to the poor solubility of the compounds at normal urinary pH, leading to crystalluria.[2] It is therefore essential to use the lowest effective dose and ensure adequate hydration of the animals. Always conduct dose-response studies to determine the optimal therapeutic window and monitor for any signs of toxicity.
Q5: How should I store the this compound stock solution?
A5: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be stored at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and degradation. The stability of this compound in any specific vehicle system should be experimentally validated. Refer to the stability data table for general guidance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound does not dissolve in the vehicle. | Insufficient solubilizing power of the vehicle for the target concentration. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in the vehicle. - Try a different co-solvent or a combination of co-solvents. - Increase the concentration of the surfactant (e.g., Tween 80). - Perform a solubility screening with various GRAS (Generally Regarded As Safe) excipients. |
| Precipitation occurs upon addition of aqueous component. | The compound has low aqueous solubility and is crashing out as the solvent polarity increases. | - Decrease the rate of addition of the aqueous component while vortexing vigorously. - Increase the proportion of the co-solvent and/or surfactant. - Consider using a cyclodextrin-based formulation to improve aqueous solubility. |
| The final solution is viscous and difficult to inject. | High concentration of polymers like PEG400 can increase viscosity. | - Gently warm the solution to 37°C to reduce viscosity before injection. - Use a larger gauge needle for injection. - If possible, reduce the concentration of the high-viscosity component, ensuring the compound remains in solution. |
| Signs of irritation or necrosis at the injection site. | The vehicle or a high concentration of the compound is causing local toxicity. | - Reduce the concentration of the organic co-solvents (e.g., keep DMSO ≤10%). - Ensure the pH of the final solution is within a physiologically acceptable range (pH 7.0-7.4). - Increase the injection volume to dilute the formulation, if permissible for the route of administration. - Consider an alternative route of administration (e.g., subcutaneous instead of intraperitoneal). |
| Inconsistent experimental results. | Instability of the formulation or inaccurate dosing. | - Prepare fresh solutions for each experiment. - Ensure the solution is homogenous before drawing each dose. If settling occurs, gently mix before each withdrawal. - Validate the stability of your formulation under the experimental conditions. |
Quantitative Data Summary
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility Category | Recommendation for Use in In Vivo Injections |
| Water | Poorly Soluble | Not suitable as a primary solvent. |
| Saline (0.9% NaCl) | Poorly Soluble | Use as the aqueous component in a co-solvent system. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good initial solvent, but should be kept at a low percentage (≤10%) in the final vehicle to minimize toxicity.[3] |
| Ethanol | Soluble | Can be used as a co-solvent, but potential for in vivo toxicity should be considered. |
| Polyethylene Glycol 400 (PEG400) | Soluble | A commonly used co-solvent for poorly soluble compounds.[4] Can increase viscosity at higher concentrations. |
| Tween 80 | Dispersible | A surfactant used at low concentrations (1-5%) to improve solubility and prevent precipitation. |
Table 2: Representative Stability of this compound in a Co-Solvent System *
*Note: This table presents hypothetical stability data for a representative formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) to illustrate how stability should be assessed. Actual stability will depend on the specific vehicle, concentration, and storage conditions and should be determined experimentally.
| Storage Condition | Time Point | % of Initial Concentration Remaining (Hypothetical) | Appearance |
| Room Temperature (20-25°C) | 0 hours | 100% | Clear, colorless solution |
| 4 hours | 98% | Clear, colorless solution | |
| 24 hours | 92% | Clear, slight yellowing | |
| Refrigerated (2-8°C) | 24 hours | 99% | Clear, colorless solution |
| 7 days | 97% | Clear, colorless solution | |
| Frozen (-20°C) | 7 days | >99% | Clear, colorless solution |
| 30 days | >99% | Clear, colorless solution |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for In Vivo Injection of this compound
This protocol describes the preparation of a common vehicle for poorly soluble compounds, which can be adapted for this compound. The final ratios may need to be optimized based on the desired concentration of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
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Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder. A starting point is to use a volume that will result in a 10% DMSO concentration in the final formulation. Vortex vigorously until the compound is completely dissolved. A clear solution should be obtained.
-
Addition of PEG400: Add PEG400 to the DMSO solution. A common starting ratio is to have 40% PEG400 in the final volume. Vortex thoroughly to ensure complete mixing.
-
Addition of Tween 80: Add a small volume of Tween 80. A typical concentration is 1-5% of the final volume. Vortex again to create a homogenous mixture.
-
Addition of Saline: Slowly add the sterile saline to the organic mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound. The final volume of saline should bring the total volume to 100%.
-
Final Homogenization: Once all components are added, vortex the solution for an additional 1-2 minutes to ensure homogeneity. If any cloudiness persists, sonicate the solution for 5-10 minutes in a water bath.
-
Pre-injection Check: Before injection, visually inspect the solution to ensure it is clear and free of any precipitates.
Example Formulation (for 1 mL total volume):
-
100 µL DMSO
-
400 µL PEG400
-
50 µL Tween 80
-
450 µL Saline
Mandatory Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for vehicle selection and preparation.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary tract toxicity in rats following administration of beta 3-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Assessing L-770644 Toxicity in Animal Models
Disclaimer: This document provides technical guidance for researchers, scientists, and drug development professionals on assessing the toxicity of L-770644 in animal models. Currently, there is a lack of publicly available, specific in vivo toxicity data for this compound. Therefore, the information presented herein is based on the known pharmacology of β3-adrenergic agonists as a class and general principles of toxicology. Researchers should exercise caution and conduct thorough dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are the potential on-target toxicities?
A1: this compound is a selective β3-adrenergic receptor agonist. The primary signaling pathway involves the activation of the Gs alpha subunit (Gαs) of the G-protein coupled receptor, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a physiological response.[1][2][3]
Potential on-target toxicities are related to the function of β3-adrenergic receptors in various tissues. While primarily known for their role in lipolysis in adipose tissue and relaxation of the detrusor muscle of the bladder, β3-receptors are also found in cardiovascular tissue.[4][5] Therefore, on-target adverse effects could include cardiovascular effects such as changes in heart rate and blood pressure. Other β3-agonists, like mirabegron, have been associated with modest increases in heart rate.
Q2: What are the recommended animal models for assessing the toxicity of this compound?
A2: Standard rodent models, such as Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice, are commonly used for initial toxicity assessments.[6] The choice of species should ideally be supported by pharmacokinetic (PK) data to ensure adequate drug exposure and a comparable metabolic profile to humans, if known. It is recommended to use both male and female animals in these studies.[6]
Q3: What are the key parameters to monitor during an in vivo toxicity study with this compound?
A3: A comprehensive toxicity assessment should include monitoring of:
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Clinical Signs: Daily observations for any changes in behavior, appearance, and signs of distress or pain.
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Body Weight: Measured at least weekly.[7]
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Food and Water Consumption: Measured weekly.[7]
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Hematology and Clinical Chemistry: Blood samples should be collected at termination to assess effects on red and white blood cells, platelets, and markers of liver and kidney function.
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Gross Pathology: A thorough examination of all organs and tissues at necropsy.
-
Histopathology: Microscopic examination of organs and tissues, particularly potential target organs like the heart, liver, and kidneys.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality at initial doses | Incorrect dose selection; formulation issues leading to rapid absorption and acute toxicity. | - Conduct a dose range-finding study with small groups of animals. - Start with a low dose and escalate gradually. - Ensure the formulation is appropriate for the route of administration and does not cause adverse effects itself. |
| Inconsistent results between animals | Improper dosing technique; biological variability. | - Ensure all technical staff are properly trained in the administration technique (e.g., oral gavage). - Increase the number of animals per group to improve statistical power. |
| Unexpected clinical signs (e.g., hyperactivity, tremors) | Potential off-target effects or central nervous system penetration. | - Conduct a thorough literature search for known off-target effects of similar compounds. - Consider including a functional observational battery (FOB) in the study design to systematically assess neurological function. |
| No observable adverse effects at high doses | Poor bioavailability; rapid metabolism of the compound. | - Conduct pharmacokinetic (PK) studies to confirm systemic exposure. - Analyze the formulation to ensure the stability and concentration of this compound. |
Quantitative Data Summary
As specific quantitative toxicity data for this compound is not publicly available, the following table provides a template for how such data should be structured. Researchers should populate this table with their own experimental findings.
| Parameter | Value | Species/Strain | Route of Administration | Study Duration | Reference |
| LD50 (Median Lethal Dose) | Data not available | e.g., Sprague-Dawley Rat | e.g., Oral (gavage) | 14 days | Internal Study ID |
| NOAEL (No Observed Adverse Effect Level) | Data not available | e.g., CD-1 Mouse | e.g., Oral (gavage) | 28 days | Internal Study ID |
| LOAEL (Lowest Observed Adverse Effect Level) | Data not available | e.g., CD-1 Mouse | e.g., Oral (gavage) | 28 days | Internal Study ID |
Experimental Protocols
General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure Adaptation)
This protocol is a general guideline and should be adapted based on the specific properties of this compound and institutional guidelines.
-
Animal Selection: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), approximately 8-12 weeks old.
-
Housing: House animals individually with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals to the facility for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume that does not exceed 10 mL/kg for rats.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose by gavage.
-
Start with a conservative dose (e.g., based on in vitro data or data from similar compounds).
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.
-
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing, then periodically for 48 hours, and daily thereafter for a total of 14 days.[8]
-
Record all clinical signs of toxicity.
-
-
Termination: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
General Protocol for a 28-Day Sub-chronic Oral Toxicity Study
-
Animal Selection: Use both male and female rodents of a standard strain. Use a sufficient number of animals per group (e.g., 10/sex/group) to ensure statistical power.[7]
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels (low, mid, high) of this compound.
-
Dosing: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical observations weekly.
-
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
At termination, conduct a full gross necropsy on all animals.
-
Collect and preserve a comprehensive set of organs and tissues.
-
Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related findings are observed, examine the lower dose groups as well.[6]
-
Visualizations
Caption: β3-Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Toxicity Study.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discoverbiotech.com [discoverbiotech.com]
- 4. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. fda.gov [fda.gov]
- 7. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing In Vivo Efficacy of L-770644
Welcome to the technical support center for L-770644, a potent and selective human β3 adrenergic receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and answer frequently asked questions to enhance the efficacy and reproducibility of your studies.
Troubleshooting Guide
Researchers may encounter challenges when working with this compound in vivo. This guide addresses common issues in a question-and-answer format to help you navigate these potential hurdles.
| Issue Category | Question | Potential Cause | Suggested Solution |
| Compound & Formulation | Q1: My this compound formulation appears cloudy or precipitates over time. What should I do? | This compound is a poorly water-soluble compound. Improper dissolution or storage can lead to precipitation, affecting the actual administered dose. | - Vehicle Selection: For oral gavage, consider vehicles suitable for poorly soluble compounds, such as a mixture of 60% Phosal 50 PG, 30% PEG 400, and 10% ethanol. For some sulfonamide-based compounds, aqueous suspensions with methylcellulose may also be an option. - Solubility Check: Always confirm the solubility of this compound in your chosen vehicle at the desired concentration before preparing the bulk formulation. - Fresh Preparation: Prepare the formulation fresh before each experiment to minimize stability issues. If storage is necessary, conduct stability tests at the intended storage temperature.[1] |
| Q2: I'm observing high variability in my results between animals. What could be the cause? | - Inaccurate Dosing: Inconsistent administration volume or technique. - Formulation Inhomogeneity: The compound may not be uniformly suspended, leading to variable dosing. - Gavage Stress: Oral gavage can be a stressful procedure, potentially impacting physiological responses.[2] | - Consistent Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize variability. - Homogenize Formulation: Vortex or sonicate the formulation before each administration to ensure a uniform suspension. - Alternative Dosing: Consider alternative, less stressful oral dosing methods, such as incorporating the compound into a gelatin formulation for voluntary consumption.[2] | |
| Pharmacokinetics & Bioavailability | Q3: The observed in vivo effect is lower than expected based on in vitro potency. Why? | This compound has a reported oral bioavailability of approximately 27% in rats and dogs.[3][4] This means a significant portion of the orally administered dose may not reach systemic circulation. | - Route of Administration: For initial efficacy studies, consider intravenous (IV) administration to bypass first-pass metabolism and ensure 100% bioavailability. This can help establish a baseline for the compound's intrinsic activity in vivo. - Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and endpoint. |
| Q4: How frequently should I administer this compound? | The dosing frequency depends on the compound's half-life in the specific animal model, which is not readily available in the literature for this compound. | - Pharmacokinetic Study: If possible, conduct a pilot pharmacokinetic study to determine the half-life of this compound in your model. - Literature on Similar Compounds: Review literature on other β3-agonists in similar animal models to get an estimated dosing interval. For example, some studies with other small molecules in rats have shown half-lives that necessitate once or twice-daily dosing.[5] | |
| Pharmacodynamics & Efficacy | Q5: I'm not observing a significant effect on my primary endpoint. How can I confirm the compound is active in my model? | - Species Differences: The pharmacology of β3 adrenergic receptors can vary significantly between species.[3][6][7] this compound is a potent agonist for the human β3 receptor, but its potency against the rodent receptor may differ. - Lack of Target Engagement: The administered dose may be insufficient to activate the β3 receptors in the target tissue. | - Use a Positive Control: Include a well-characterized β3-agonist with known efficacy in your animal model as a positive control. - Measure a Direct Biomarker: Assess a direct biomarker of β3-AR activation. A classic and reliable biomarker is the measurement of plasma glycerol or free fatty acids, which increase upon β3-AR-mediated lipolysis.[3] - Confirm Receptor Expression: Verify the expression of β3 adrenergic receptors in your target tissue and animal model. |
| Q6: Are there potential off-target effects I should be aware of? | While this compound is reported to be selective for the β3 receptor, high concentrations could potentially lead to off-target activation of β1 and β2 adrenergic receptors, which could manifest as cardiovascular side effects (e.g., changes in heart rate and blood pressure).[3][7] | - Monitor Cardiovascular Parameters: In your study design, include measurements of heart rate and blood pressure, especially at higher doses. - Selectivity Profiling: If unexpected effects are observed, consider performing in vitro selectivity profiling of this compound against a panel of adrenergic receptors. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective agonist for the β3 adrenergic receptor. Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR). This activation can lead to the stimulation of both Gs and Gi signaling pathways. The canonical Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7]
2. What is the recommended starting dose for in vivo studies with this compound?
A specific starting dose for all models cannot be universally recommended. However, a published study in rhesus monkeys showed an ED50 of 0.21 mg/kg for glycerolemia.[3][4] For rodent studies, a dose-finding study is highly recommended. Based on general practices for in vivo studies with novel compounds, you might consider starting with a dose range of 1-10 mg/kg and adjusting based on the observed efficacy and any potential side effects.
3. How should I prepare a formulation of this compound for oral administration?
Given that this compound is a sulfonamide-based compound and likely has poor water solubility, a suspension or a lipid-based formulation is generally recommended for oral gavage.
-
Example Vehicle for Poorly Soluble Compounds: A common vehicle for oral gavage of hydrophobic compounds is a mixture of polyethylene glycol (PEG), a surfactant like Tween 80 or Cremophor, and saline or PBS. A specific formulation that has been used for other poorly soluble drugs is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Suspension: A simple suspension can be made using 0.5% or 1% methylcellulose in sterile water.
-
Important Considerations: Always ensure the vehicle is appropriate for your animal model and does not interfere with the experimental endpoint. It is crucial to maintain a consistent formulation and administration technique across all animals and groups.
4. What are the key pharmacokinetic parameters of this compound?
The following pharmacokinetic data for this compound have been reported:
| Parameter | Value | Species | Reference |
| EC50 (human β3-AR) | 13 nM | Human (in vitro) | [8] |
| Oral Bioavailability (%F) | 27% | Rat, Dog | [3][4] |
| ED50 (glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [3][4] |
5. How can I monitor the in vivo efficacy of this compound?
The choice of biomarker depends on the therapeutic area of your research. Here are some potential biomarkers for β3 adrenergic receptor activation:
-
Metabolic Studies:
-
Glycerol and Free Fatty Acids (FFAs): Measurement of plasma glycerol and FFAs is a direct and sensitive indicator of β3-AR-mediated lipolysis in adipose tissue.[3]
-
Glucose and Insulin Levels: β3-AR activation can influence glucose metabolism and insulin sensitivity.
-
-
Cardiovascular Studies:
-
Heart Rate and Blood Pressure: While aiming for β3 selectivity, monitoring cardiovascular parameters is crucial to assess potential off-target β1/β2 effects.[3]
-
-
Overactive Bladder Models:
-
Cystometry: In animal models of overactive bladder, cystometry can be used to measure parameters like bladder capacity and voiding frequency.
-
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage in Rodents
-
Animal Handling: Acclimatize animals to handling for several days before the experiment to reduce stress.
-
Formulation Preparation: Prepare the this compound formulation as described in the FAQs. Ensure the formulation is homogeneous by vortexing before drawing each dose.
-
Dose Calculation: Calculate the required volume for each animal based on its most recent body weight. A typical oral gavage volume for mice is 10 mL/kg, and for rats is 5-10 mL/kg.
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Observe the animal for a few minutes after administration to ensure there are no signs of distress.
-
-
Record Keeping: Meticulously record the date, time, animal ID, body weight, compound, concentration, and administered volume.
Protocol 2: Assessment of Glycerolemia as a Biomarker of β3-AR Activation
-
Animal Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water to establish a stable baseline for glycerol levels.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) into an EDTA-coated tube.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Post-Dose Blood Collection: Collect blood samples at several time points after administration (e.g., 30, 60, 90, 120, and 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Glycerol Assay: Analyze the plasma glycerol concentration using a commercially available colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the plasma glycerol concentration over time for each treatment group. Calculate the area under the curve (AUC) and the maximum concentration (Cmax) to quantify the effect of this compound.
Visualizations
β3 Adrenergic Receptor Signaling Pathway
Caption: Canonical β3 adrenergic receptor signaling pathway.
General In Vivo Efficacy Workflow
Caption: A typical workflow for an in vivo efficacy study.
References
- 1. Amorphous and Co-Amorphous Olanzapine Stability in Formulations Intended for Wet Granulation and Pelletization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in beta 3-adrenergic receptor cardiovascular regulation in conscious primates, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Pharmacological characteristics and species-related variations of beta 3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to L-770644 and Other β3 Adrenergic Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the β3 adrenergic agonist L-770644 against other notable alternatives. The following sections detail quantitative performance data, experimental methodologies, and key signaling pathways to support informed decisions in research and development.
Performance Comparison of β3 Adrenergic Agonists
The selection of a suitable β3 adrenergic agonist is critical for research targeting metabolic disorders, overactive bladder, and other conditions where this receptor plays a key role. This compound has been identified as a potent and selective agonist for the human β3 adrenergic receptor.[1][2] This guide provides a comparative analysis of this compound and other commonly studied β3 agonists, including Mirabegron, Vibegron, Solabegron, and CL-316,243.
The data presented in the following table summarizes the in vitro potency and efficacy of these compounds, primarily from studies measuring cAMP accumulation in cell lines expressing the human β3 adrenergic receptor.
| Compound | Potency (EC50, nM) | Efficacy (Emax) | Selectivity Notes |
| This compound | 13[1][2] | Full agonist[1] | Potent and selective for human β3 adrenergic receptor.[1][2] |
| Mirabegron | 10.0 | 80.4% (relative to isoproterenol) | Greater than 400-fold selectivity for human β3-AR over β1-AR or β2-AR. |
| Vibegron | 2.13 | 99.2% (relative to isoproterenol) | Highly selective for β3-AR. |
| Solabegron | 22 | 90% (intrinsic activity relative to isoproterenol) | Selective β3-AR agonist. |
| CL-316,243 | Low potency for human β3-AR | Partial agonist | Highly selective for rodent β3-AR over human. |
Note: The efficacy of this compound is described as a "full agonist," though a specific percentage relative to a standard was not available in the reviewed literature. The potency of CL-316,243 for the human β3-AR is noted to be significantly lower than for the rodent receptor.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of β3 agonist binding is crucial for interpreting experimental results. The activation of the β3 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
β3 Adrenergic Receptor Signaling Pathway
Upon agonist binding, the β3 adrenergic receptor can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins. The canonical Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gi-coupled pathway can lead to the activation of the Extracellular signal-Regulated Kinase (ERK).
Caption: Overview of the dual signaling pathways of the β3 adrenergic receptor.
Experimental Workflow for Agonist Characterization
A typical workflow to characterize and compare β3 adrenergic agonists involves a series of in vitro and in vivo experiments. This process generally starts with binding affinity and functional assays in cell lines, followed by validation in more complex biological systems.
Caption: A standard experimental workflow for comparing β3 adrenergic agonists.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize β3 adrenergic agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for the β3 adrenergic receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human β3 adrenergic receptor (e.g., CHO-K1 or HEK293 cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable β3-selective radioligand (e.g., [3H]-L-748,337) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or other agonists).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity β3 antagonist (e.g., SR59230A) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay (for determining Potency, EC50, and Efficacy, Emax)
This functional assay quantifies the ability of an agonist to stimulate the production of the second messenger cAMP.
1. Cell Culture and Plating:
-
Culture cells expressing the human β3 adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
2. Agonist Stimulation:
-
Aspirate the growth medium and replace it with stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA).
-
Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of the test agonist (e.g., this compound) to the wells. Include a known full agonist (e.g., isoproterenol) as a positive control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
The level of cAMP in the cell lysate can be measured using various methods, such as competitive immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to the corresponding cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).
-
Normalize the Emax of the test agonist to the Emax of a standard full agonist (e.g., isoproterenol) to determine its relative efficacy.
This guide provides a foundational comparison of this compound with other β3 adrenergic agonists. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these experimental protocols to their specific research needs and laboratory conditions.
References
A Comparative Analysis of L-770644 and CL-316,243 in the Activation of Brown Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent β3-adrenergic receptor (β3-AR) agonists, L-770644 and CL-316,243, with a specific focus on their role in the activation of brown adipose tissue (BAT). The information presented herein is curated from various scientific publications to aid researchers in understanding the nuances of these compounds for applications in metabolic disease research.
Introduction
Brown adipose tissue is a key site for non-shivering thermogenesis, playing a crucial role in energy expenditure. The activation of BAT through β3-adrenergic receptors is a promising therapeutic strategy for combating obesity and related metabolic disorders. This compound and CL-316,243 are selective β3-AR agonists that have been extensively used in preclinical research to stimulate BAT function. This guide offers a comparative overview of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Comparative Data
The following tables summarize the available quantitative data for this compound and CL-316,243. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Receptor | EC50 (nM) | Selectivity over β1/β2-AR | Species | Reference |
| This compound | Human β3-AR | 13 | High (Specific values not consistently reported) | Human | |
| CL-316,243 | β3-AR | 3 | > 10,000-fold | Rodent |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
Table 2: In Vivo Effects on Brown Adipose Tissue Activation and Energy Metabolism
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Rhesus Monkey | 0.21 mg/kg (ED50 for glycerolemia) | Full agonist for glycerolemia. | |
| CL-316,243 | Rats | 1 mg/kg/day (subcutaneous osmotic mini-pumps for 10-12 days) | Doubled interscapular BAT weight; Increased resting metabolic rate. | |
| CL-316,243 | Rats | Chronic treatment | 3- to 4-fold increase in UCP1 content in interscapular BAT. | |
| CL-316,243 | Mice | 25 μ g/day for 4 weeks | Increased energy expenditure by 10-14%. | |
| CL-316,243 | Mice | 1 mg/kg (intraperitoneal) | 12-fold greater 18F-FDG uptake in interscapular BAT compared to untreated rats. |
Note: Data is extracted from separate studies and may not be directly comparable due to differences in experimental design, animal models, and methodologies.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Signaling Pathway of β3-Adrenergic Receptor Activation in Brown Adipocytes
Caption: β3-AR activation signaling cascade in brown adipocytes.
Experimental Workflow for Evaluating β3-Adrenergic Agonists in Rodent Models
Caption: Typical workflow for in vivo evaluation of β3-AR agonists.
Experimental Protocols
In Vivo BAT Activation and Energy Expenditure Measurement in Mice
Objective: To assess the effect of this compound or CL-316,243 on whole-body energy expenditure and BAT activity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound or CL-316,243
-
Vehicle (e.g., saline)
-
Osmotic mini-pumps or syringes for injection
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)
-
Telemetry probes for core body temperature (optional)
-
18F-FDG (for PET imaging)
-
Micro-PET/CT scanner
Procedure:
-
Animal Acclimatization: Acclimate mice to individual housing in the calorimetry cages for at least 48 hours before the experiment. Maintain a standard 12:12 hour light-dark cycle and provide ad libitum access to food and water.
-
Baseline Measurements: Record baseline body weight, food intake, and energy expenditure for 24-48 hours.
-
Drug Administration:
-
Chronic Study: Implant osmotic mini-pumps subcutaneously for continuous delivery of the compound (e.g., CL-316,243 at 1 mg/kg/day) or vehicle for the desired study duration (e.g., 7-28 days).
-
Acute Study: Administer a single dose of the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Energy Expenditure Monitoring: Continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) using the indirect calorimetry system. Calculate energy expenditure using the Weir equation.
-
Body Temperature: Monitor core body temperature using telemetry probes or measure rectal temperature at specific time points.
-
BAT Activity Imaging (18F-FDG PET/CT):
-
Fast mice for 4-6 hours.
-
Administer 18F-FDG (e.g., 200-300 µCi) via tail vein or retro-orbital injection.
-
Allow for a 60-minute uptake period. During this time, the animal may be kept at room temperature or exposed to a mild cold challenge (e.g., 4°C) to enhance BAT activation.
-
Anesthetize the mouse and perform a whole-body PET/CT scan.
-
Analyze the images to quantify 18F-FDG uptake in the interscapular BAT, typically reported as Standardized Uptake Value (SUV).
-
Western Blotting for UCP1 in Brown Adipose Tissue
Objective: To quantify the protein expression of Uncoupling Protein 1 (UCP1) in BAT.
Materials:
-
Interscapular BAT tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-UCP1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Tissue Homogenization: Homogenize frozen BAT samples in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Quantitative PCR (qPCR) for Thermogenic Gene Expression
Objective: To measure the mRNA levels of thermogenic genes (e.g., Ucp1, Pgc1a) in BAT.
Materials:
-
BAT tissue samples
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target and reference genes (e.g., Actb, Gapdh)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from BAT samples according to the manufacturer's protocol of the chosen kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: Perform qPCR using specific primers for the genes of interest and a reference gene. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Conclusion
Both this compound and CL-316,243 are potent and selective β3-adrenergic receptor agonists that effectively activate brown adipose tissue. CL-316,243 appears to be more potent in vitro, particularly for the rodent β3-AR, and has been more extensively characterized in in vivo studies of BAT activation and thermogenesis. This compound shows high potency for the human β3-AR, which may have important translational implications.
The choice between these two compounds will depend on the specific research question, the animal model being used, and the desired focus on either rodent or human receptor pharmacology. The experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of β3-AR agonists in metabolic diseases. It is imperative for future research to include direct, head-to-head comparisons of these and other β3-AR agonists under standardized conditions to provide a clearer picture of their relative efficacy and potential for clinical development.
A Comparative Guide to β3-Adrenergic Agonists in Bladder Relaxation: Mirabegron vs. L-770644
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mirabegron and L-770644, two β3-adrenoceptor agonists, in the context of bladder relaxation studies. While extensive data is available for the clinically approved drug mirabegron, information regarding this compound's specific effects on bladder tissue is not publicly available in peer-reviewed literature, limiting a direct, data-driven comparison.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the detrusor muscle during the bladder filling phase.[1] The β3-adrenoceptor, a G-protein coupled receptor highly expressed in the detrusor muscle, has emerged as a key therapeutic target for OAB.[2][3] Activation of this receptor leads to smooth muscle relaxation, thereby increasing bladder capacity and improving OAB symptoms.[4][5]
Mirabegron is the first β3-adrenoceptor agonist to be approved for the treatment of OAB.[6] It has been extensively studied and has demonstrated efficacy and a favorable safety profile in clinical trials.[7][8] this compound is another potent and selective human β3-adrenoceptor agonist that has been identified in preclinical studies. However, its development for OAB and its specific effects on bladder relaxation have not been detailed in the available scientific literature.
Mechanism of Action: β3-Adrenoceptor Signaling Pathway
Both mirabegron and this compound are β3-adrenoceptor agonists. Their mechanism of action involves the activation of the β3-adrenoceptor on detrusor smooth muscle cells. This initiates a signaling cascade that ultimately leads to muscle relaxation.
Quantitative Data Comparison
A direct quantitative comparison of this compound and mirabegron in bladder relaxation studies is not possible due to the absence of published data for this compound in this specific application. The table below summarizes the available pharmacological data for both compounds.
| Parameter | This compound | Mirabegron | Source |
| Target | Human β3-Adrenoceptor | Human β3-Adrenoceptor | [1][9][10] |
| Potency (EC50) | 13 nM | Nanomolar range (specific EC50 for bladder relaxation varies across studies) | [6][9][10] |
| Bladder Relaxation Data | Not available in published literature | Extensive data available from in vitro and in vivo studies | [6][11][12] |
Experimental Protocols
Detailed experimental protocols for assessing bladder relaxation are crucial for the standardized evaluation of compounds. Below are generalized protocols for two common assays used in the study of bladder relaxants.
In Vitro Bladder Strip Relaxation Assay
This assay directly measures the relaxant effect of a compound on isolated bladder smooth muscle tissue.
References
- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. Selective β₃-adrenoceptor agonists for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of beta-3 adrenergic agonists in treating neurogenic lower urinary tract dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mirabegron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mirabegron for the treatment of overactive bladder: a prespecified pooled efficacy analysis and pooled safety analysis of three randomised, double-blind, placebo-controlled, phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relaxation of human detrusor muscle by selective beta-2 and beta-3 agonists and endogenous catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
L-770644 vs. Isoprenaline in cAMP Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-770644 and isoprenaline, two key beta-adrenergic receptor agonists, with a focus on their performance in cyclic AMP (cAMP) assays. This document summarizes their pharmacological profiles, presents available quantitative data for comparison, and offers detailed experimental protocols for researchers.
Introduction to this compound and Isoprenaline
This compound is a potent and highly selective agonist for the human beta-3 adrenergic receptor.[1][2] Its selectivity makes it a valuable tool for studying the specific roles of the beta-3 adrenoceptor in various physiological processes.
Isoprenaline (also known as isoproterenol) is a non-selective beta-adrenergic agonist, meaning it activates beta-1, beta-2, and beta-3 adrenergic receptors.[3][4] Its broad activity profile has made it a standard research tool for studying the overall effects of beta-adrenergic stimulation.
Performance Comparison in cAMP Assays
Cyclic AMP assays are fundamental for characterizing the activity of beta-adrenergic receptor agonists. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Efficacy refers to the maximum response (Emax) an agonist can produce.
Table 1: Quantitative Comparison of this compound and Isoprenaline
| Compound | Receptor Selectivity | Reported EC50 for human β3-AR | Cell Type | Notes |
| This compound | Selective β3 agonist | 13 nM[1][5] | CHO cells | Data from studies on cloned human beta-3 adrenergic receptor. |
| Isoprenaline | Non-selective β agonist | ~1 µM | CHO cells | Data from studies on cloned human beta-3 adrenergic receptor. |
EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Based on the available data, This compound demonstrates significantly higher potency at the human beta-3 adrenergic receptor compared to the non-selective agonist isoprenaline. The lower EC50 value of this compound indicates that a much lower concentration is required to achieve half of its maximal effect at the beta-3 receptor.
Due to the lack of studies directly comparing the maximal efficacy (Emax) of both compounds on beta-3 adrenoceptor-mediated cAMP accumulation, a definitive statement on their relative efficacy cannot be made.
Signaling Pathway and Experimental Workflow
Beta-Adrenergic Receptor Signaling Pathway
The binding of an agonist like this compound or isoprenaline to a beta-adrenergic receptor initiates a signaling cascade. This process involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, resulting in a cellular response.
Experimental Workflow for a Typical cAMP Assay
The following diagram illustrates a generalized workflow for measuring cAMP levels in response to agonist stimulation using a competitive immunoassay format, such as HTRF or AlphaScreen.
Experimental Protocols
Below are detailed methodologies for two common types of homogeneous cAMP assays. These protocols can be adapted for the comparison of this compound and isoprenaline.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Cells expressing the human beta-3 adrenergic receptor (e.g., CHO-K1 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX and 0.1% BSA)
-
This compound and Isoprenaline stock solutions
-
HTRF cAMP assay kit (containing cAMP standard, labeled cAMP-d2, and anti-cAMP antibody-cryptate)
-
White 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, detach cells and resuspend in stimulation buffer to the desired concentration (typically 2,000-10,000 cells/well).
-
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound and isoprenaline in stimulation buffer.
-
Add 5 µL of the agonist dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves diluting the labeled cAMP-d2 and the anti-cAMP antibody-cryptate in the provided lysis buffer.
-
Add 5 µL of the labeled cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP antibody-cryptate solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
AlphaScreen® cAMP Assay
This protocol utilizes a bead-based immunoassay where the binding of biotinylated cAMP to streptavidin-coated donor beads and an anti-cAMP antibody on acceptor beads generates a luminescent signal. Endogenous cAMP competes for this binding, leading to a decrease in the signal.
Materials:
-
Cells expressing the human beta-3 adrenergic receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
This compound and Isoprenaline stock solutions
-
AlphaScreen® cAMP assay kit (containing cAMP standard, biotinylated cAMP, anti-cAMP acceptor beads, and streptavidin donor beads)
-
White 384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and grow overnight to achieve ~90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with 90 µL of pre-warmed stimulation buffer.
-
Incubate at 37°C for 30 minutes.[6]
-
-
Agonist Stimulation:
-
Prepare 10x serial dilutions of this compound and isoprenaline in stimulation buffer.
-
Add 10 µL of the 10x agonist dilutions or vehicle control to the respective wells.
-
Incubate at 37°C for 30 minutes.[6]
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add 75 µL of lysis buffer to each well and incubate on an orbital shaker for 5-10 minutes at room temperature.[6]
-
-
cAMP Detection:
-
Transfer 10 µL of the cell lysate to a 384-well white OptiPlate™.
-
Prepare the AlphaScreen detection mix according to the kit instructions. This typically involves diluting the anti-cAMP acceptor beads and the streptavidin donor beads in the appropriate buffer.
-
In subdued light, add 5 µL of the acceptor bead mix to each well.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add 15 µL of the donor bead mix to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate in the dark at room temperature for 3-4 hours.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
Both this compound and isoprenaline are effective agonists for stimulating cAMP production through beta-adrenergic receptors. The primary distinction lies in their selectivity and potency. This compound is a highly potent and selective agonist for the human beta-3 adrenergic receptor, making it an ideal tool for targeted studies of this receptor subtype. In contrast, isoprenaline is a non-selective agonist and is less potent at the beta-3 receptor. The choice between these two compounds will depend on the specific research question. For studies focused specifically on the beta-3 adrenergic receptor, this compound is the superior choice. For broader studies of beta-adrenergic signaling, isoprenaline remains a relevant tool. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of these and other beta-adrenergic agonists in cell-based cAMP assays.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of L-770644, a Potent β3-Adrenergic Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
L-770644 has emerged as a potent and selective agonist of the human β3-adrenergic receptor (β3-AR), a key target in metabolic and urological research. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by available experimental data, to aid researchers in its evaluation and application.
In Vitro Profile of this compound
In vitro studies are fundamental in characterizing the potency and selectivity of a compound at its target receptor. For this compound, these studies have established its significant affinity and functional activity at the human β3-adrenergic receptor.
Data Summary: In Vitro Effects of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | 13 nM | Human β3-Adrenergic Receptor | [1][2] |
Experimental Protocol: Determination of EC50 (Functional Agonist Assay)
The half-maximal effective concentration (EC50) for this compound was determined using a functional assay in a cellular system expressing the human β3-adrenergic receptor. A typical protocol for such an assay is outlined below.
Objective: To determine the concentration of this compound that elicits 50% of the maximal response mediated by the β3-adrenergic receptor.
Materials:
-
A stable cell line expressing the recombinant human β3-adrenergic receptor (e.g., CHO-K1 cells).
-
This compound of known concentration.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A reagent for detecting the second messenger, cyclic AMP (cAMP), such as a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
A non-selective β-agonist (e.g., isoproterenol) as a positive control.
-
A vehicle control (e.g., DMSO).
Procedure:
-
Cell Culture: The human β3-AR expressing cells are cultured to an appropriate density in multi-well plates.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The cultured cells are washed and then incubated with varying concentrations of this compound, isoproterenol, or vehicle at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The cAMP concentrations are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
In Vivo Profile of this compound
In vivo studies are crucial for assessing the pharmacokinetic properties and physiological effects of a compound in a whole organism. For this compound, these studies have demonstrated its oral bioavailability and its ability to elicit a physiological response indicative of β3-AR activation.
Data Summary: In Vivo Effects of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (%F) | 27% | Dogs and Rats | [1][2] |
| ED50 (Glycerolemia) | 0.21 mg/kg | Rhesus Monkey | [1][2] |
Experimental Protocol: Determination of ED50 for Glycerolemia in Rhesus Monkeys
The half-maximal effective dose (ED50) for this compound-induced glycerolemia, a marker of lipolysis stimulated by β3-AR activation in adipose tissue, was determined in rhesus monkeys. A generalized protocol for such a study is described below.
Objective: To determine the dose of this compound that produces 50% of the maximal increase in plasma glycerol levels.
Materials:
-
Healthy, fasted rhesus monkeys.
-
This compound formulated for oral or intravenous administration.
-
A vehicle control.
-
Blood collection supplies.
-
An analytical method for quantifying glycerol in plasma (e.g., enzymatic assay or mass spectrometry).
Procedure:
-
Animal Acclimation and Fasting: Animals are acclimated to the experimental conditions and fasted overnight to establish baseline glycerol levels.
-
Drug Administration: A range of doses of this compound or vehicle is administered to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes).
-
Plasma Preparation and Glycerol Analysis: Plasma is separated from the blood samples, and the concentration of glycerol is determined using a validated analytical method.
-
Data Analysis: The change in plasma glycerol concentration from baseline is calculated for each dose and time point. The peak increase in glycerol is plotted against the logarithm of the dose, and a dose-response curve is fitted to the data to calculate the ED50.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: β3-Adrenergic Receptor Signaling Cascade.
Caption: Workflow for In Vitro and In Vivo Evaluation.
Comparison and Alternatives
The data available for this compound position it as a potent β3-AR agonist with good oral bioavailability in preclinical species. Its in vitro potency (EC50 = 13 nM) is a strong indicator of its potential for high efficacy. The in vivo confirmation of its activity through the glycerolemia assay in a primate model further strengthens its profile as a promising research tool and potential therapeutic candidate.
When comparing this compound to other β3-AR agonists, it is important to consider both potency and selectivity. Other well-known β3-AR agonists include mirabegron and solabegron. Direct comparative studies are necessary to definitively rank the potency and selectivity of this compound against these compounds under identical experimental conditions.
Conclusion
This compound is a well-characterized β3-adrenergic receptor agonist with demonstrated potency in in vitro functional assays and clear evidence of target engagement and oral bioavailability in in vivo models. The provided data and experimental outlines offer a solid foundation for researchers to design further studies to explore its therapeutic potential in areas such as overactive bladder, metabolic syndrome, and other conditions where β3-AR activation is a therapeutic strategy. Future research should focus on direct comparisons with other β3-AR agonists and further elucidation of its in vivo effects in relevant disease models.
References
Comparative Efficacy of L-770644 and Other β3-Adrenergic Receptor Agonists Across Species: A Guide for Researchers
A detailed analysis of L-770644, a potent β3-adrenergic receptor agonist, and its performance compared to other key alternatives, CL-316243 and SR59230A, across various species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.
Introduction
β3-adrenergic receptors (β3-ARs) are predominantly expressed in adipose tissue and the urinary bladder, playing a crucial role in lipolysis, thermogenesis, and bladder relaxation. Agonists of this receptor have been a focal point of research for their potential therapeutic applications in obesity, type 2 diabetes, and overactive bladder. This guide focuses on the comparative efficacy of this compound, a potent and selective human β3-AR agonist, against two other widely studied compounds: CL-316243, a well-characterized rodent-selective β3-AR agonist, and SR59230A, which exhibits a more complex pharmacological profile, acting as both an antagonist and a partial agonist depending on the species and experimental conditions. Understanding the species-specific efficacy of these compounds is paramount for the translation of preclinical findings to clinical applications.
In Vitro Efficacy Comparison
The in vitro potency of this compound, CL-316243, and SR59230A at the β3-adrenergic receptor has been determined in various cell-based assays, typically by measuring the accumulation of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Compound | Receptor/Cell Line | EC50 (nM) | Species | Reference |
| This compound | Human β3-AR | 13 | Human | [1][2][3] |
| CL-316243 | β3-Adrenoceptor | 3 | Not Specified | [4][5] |
| Rat Detrusor Strips | 2.65 | Rat | [6] | |
| SR59230A | Mouse β3-AR (cAMP) | Partial Agonist | Mouse | [7][8] |
| Mouse β3-AR (ECAR) | Full Agonist | Mouse | [7][8] |
Note: The efficacy of SR59230A is context-dependent, showing varying degrees of agonism.
In Vivo Efficacy Comparison
The in vivo effects of these β3-AR agonists are primarily assessed through their impact on lipolysis (measured by glycerol or free fatty acid release), thermogenesis (measured by oxygen consumption or body temperature), and cardiovascular parameters. Significant species differences in β3-AR pharmacology make direct comparisons challenging without head-to-head studies.
Lipolysis
Lipolysis is a hallmark of β3-AR activation in adipose tissue.
| Compound | Species | Key Findings | Reference |
| This compound | Rhesus Monkey | Full agonist for glycerolemia (ED50 = 0.21 mg/kg). | [1][3] |
| CL-316243 | Rat | Stimulates adipocyte lipolysis. | [4] |
| Rat | Treatment for one week reduced fat stores. | [9] | |
| Guinea Pig | No lipolytic effect observed in adipocytes. | [9] | |
| SR59230A | Mouse | Antagonized CL-316243-mediated increases in cAMP in adipocytes, suggesting inhibition of lipolysis. | [7] |
Thermogenesis
Activation of β3-AR in brown and beige adipose tissue leads to increased thermogenesis.
| Compound | Species | Key Findings | Reference |
| CL-316243 | Mouse | Increases brown adipose tissue thermogenesis and metabolic rate. | [4][10] |
| Rat | Increased resting metabolic rate in both lean and obese Zucker rats. | [11][12] | |
| SR59230A | Rat | Inhibits ultradian brown adipose tissue thermogenesis. | [13] |
Cardiovascular Effects
Cardiovascular safety is a critical aspect of drug development. β3-AR agonists can potentially influence heart rate and blood pressure.
| Compound | Species | Key Findings | Reference |
| This compound | Dog, Rat | Good oral bioavailability (%F = 27). | [1][3] |
| SR59230A | Rat | Caused a transient bradycardia. | [13] |
| Dog | In vivo studies in conscious dogs are a standard for cardiovascular safety assessment. | [14] |
Signaling Pathways and Experimental Workflows
The activation of the β3-adrenergic receptor initiates a signaling cascade that mediates its physiological effects. Understanding this pathway is crucial for interpreting experimental data.
β3-Adrenergic Receptor Signaling Pathway
Caption: β3-Adrenergic Receptor Signaling Cascade.
General Experimental Workflow for In Vivo Comparison
Caption: In Vivo Comparative Efficacy Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of β3-AR agonists.
In Vitro Adipocyte Differentiation and Lipolysis Assay
Objective: To assess the ability of β3-AR agonists to induce lipolysis in differentiated adipocytes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1 for mouse, or primary stromal vascular fraction cells from adipose tissue of the target species) in growth medium until confluent.
-
Induce differentiation using a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.
-
Maintain the differentiated adipocytes in an adipocyte maintenance medium for 7-14 days until mature lipid-filled adipocytes are observed.[15][16]
-
-
Lipolysis Assay:
-
Wash the mature adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with varying concentrations of the β3-AR agonists (this compound, CL-316243, SR59230A) or a vehicle control for a defined period (e.g., 2-4 hours).
-
Collect the incubation medium.
-
Measure the glycerol or free fatty acid concentration in the medium using a commercially available assay kit.[17][18]
-
Normalize the results to the total protein or DNA content of the cells in each well.
-
In Vivo Thermogenesis Measurement via Indirect Calorimetry (Mouse Model)
Objective: To measure the effect of β3-AR agonists on whole-body energy expenditure.
Methodology:
-
Animal Acclimation:
-
Data Acquisition:
-
After acclimation, record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity for a 24-hour period.
-
Administer the β3-AR agonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continue to monitor the metabolic parameters for at least 24 hours post-administration.
-
-
Data Analysis:
-
Calculate energy expenditure from VO2 and VCO2 data.
-
Compare the changes in energy expenditure and RER between the drug-treated and vehicle-treated groups.
-
In Vivo Cardiovascular Safety Assessment (Conscious Dog Model)
Objective: To evaluate the cardiovascular effects of β3-AR agonists in a non-rodent species.
Methodology:
-
Surgical Implantation:
-
Study Design:
-
Use a crossover design where each dog receives both the vehicle and different doses of the test compounds on separate occasions, with an adequate washout period in between.
-
-
Data Collection and Analysis:
-
Record baseline cardiovascular parameters for at least 24 hours prior to dosing.
-
Administer the β3-AR agonist or vehicle.
-
Continuously record cardiovascular data for at least 24 hours post-dose.
-
Analyze the data for significant changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).[23]
-
Conclusion
The comparative efficacy of this compound, CL-316243, and SR59230A demonstrates significant species-dependent variations in β3-adrenergic receptor pharmacology. This compound shows promise as a potent human β3-AR agonist with favorable pharmacokinetic properties in several species. CL-316243 serves as a valuable tool for studying β3-AR function in rodents, though its translational relevance is limited by its lower potency at the human receptor. The complex pharmacology of SR59230A, exhibiting both antagonist and agonist properties, underscores the importance of careful experimental design and interpretation. For researchers and drug development professionals, a thorough understanding of these species differences is critical for the successful development of novel β3-AR targeted therapies. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the therapeutic potential of this important class of compounds.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Efficacy of the beta3-adrenergic receptor agonist CL-316243 on experimental bladder hyperreflexia and detrusor instability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. coriell.org [coriell.org]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. saibou.jp [saibou.jp]
- 18. researchgate.net [researchgate.net]
- 19. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 20. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 21. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 22. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Telemetry of cardiac left ventricular pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Confirming L-770644 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, definitively demonstrating that a compound engages its intended target within a cellular context is a cornerstone of preclinical research. This guide provides a comparative framework for confirming the target engagement of L-770644, a potent and selective agonist of the human β3 adrenergic receptor.[1][2][3]
We will compare this compound with two alternative compounds, the highly potent and selective β3 adrenergic receptor agonist CL-316243 and the non-selective β-adrenergic agonist isoproterenol. This guide will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method for verifying direct target binding in cells and will also discuss the downstream signaling implications of target engagement.
Comparison of β3 Adrenergic Receptor Agonists
The selection of an appropriate agonist is critical for studying the β3 adrenergic receptor. The following table summarizes key potency and selectivity data for this compound and its alternatives.
| Compound | Target(s) | Potency (Human β3 Adrenergic Receptor) | Notes |
| This compound | Selective β3 Adrenergic Receptor Agonist | EC50 = 13 nM[1][2][3] | Orally active with good bioavailability.[1] |
| CL-316243 | Selective β3 Adrenergic Receptor Agonist | EC50 = 3 nM[4][5] | Highly potent and selective for the β3 subtype over β1 and β2.[4] |
| Isoproterenol | Non-selective β-Adrenergic Agonist | - | Also a potent agonist of β1 and β2 adrenergic receptors.[6] |
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in a native cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[7] When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Workflow for Comparative CETSA
Below is a diagram illustrating a typical workflow for comparing the target engagement of this compound, CL-316243, and isoproterenol using CETSA.
Caption: A flowchart outlining the key steps in a comparative Cellular Thermal Shift Assay experiment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to compare the target engagement of this compound, CL-316243, and isoproterenol for the β3 adrenergic receptor.
1. Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing the human β3 adrenergic receptor (e.g., adipocytes or specific transfected cell lines) to near confluency.
-
On the day of the experiment, treat the cells with the desired concentrations of this compound, CL-316243, isoproterenol, or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1 hour) at 37°C.
2. Thermal Challenge:
-
After incubation, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control at 4°C.
3. Protein Extraction:
-
Immediately after the heat challenge, lyse the cells using a suitable lysis buffer containing protease inhibitors. This can be achieved through freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble β3 adrenergic receptor in each sample by Western blotting using a specific antibody against the receptor.
-
Quantify the band intensities from the Western blots.
5. Data Analysis:
-
For each treatment condition, plot the percentage of soluble β3 adrenergic receptor remaining as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each compound.
-
The difference in Tm between the vehicle-treated and compound-treated samples (ΔTm) indicates the degree of thermal stabilization and, consequently, target engagement.
Downstream Signaling of β3 Adrenergic Receptor
Confirming that a compound binds to its target is the first step. The second is to demonstrate that this binding event leads to the expected functional consequence. Activation of the β3 adrenergic receptor by an agonist like this compound initiates a well-characterized downstream signaling cascade.
Caption: The signaling cascade initiated by the binding of an agonist to the β3 adrenergic receptor.
Conclusion
Confirming the cellular target engagement of this compound is achievable through robust methods like the Cellular Thermal Shift Assay. By comparing its effects on the thermal stability of the β3 adrenergic receptor to that of other agonists like CL-316243 and isoproterenol, researchers can gain high confidence in its direct binding and selectivity within a physiologically relevant context. Furthermore, correlating this direct binding data with downstream functional outcomes, such as the activation of the cAMP/PKA pathway, provides a comprehensive validation of the compound's mechanism of action. This multi-faceted approach is essential for the rigorous preclinical evaluation of novel therapeutic candidates.
References
- 1. L-770,644: a potent and selective human beta3 adrenergic receptor agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
L-770644: A Comparative Guide to its Selectivity Profile at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
L-770644 is a potent and orally active agonist for the human β3 adrenergic receptor, exhibiting an EC50 of 13 nM.[1][2] This guide provides a comparative analysis of this compound's selectivity against other G-protein coupled receptors (GPCRs), with a focus on the β1 and β2 adrenergic receptor subtypes. The information presented herein is intended to support researchers and drug development professionals in evaluating this compound for various research and therapeutic applications.
Selectivity Profile of this compound
While this compound is primarily recognized for its high potency at the β3 adrenergic receptor, a comprehensive understanding of its activity at other adrenergic receptor subtypes is crucial for assessing its potential for off-target effects. Adrenergic receptors are a class of GPCRs that are targets for catecholamines like norepinephrine and epinephrine, and they are subdivided into α and β subtypes. The β-adrenergic receptors (β1, β2, and β3) share structural homology but exhibit distinct tissue distribution and physiological functions.
A study by Shih et al. characterized the in vitro activity of this compound. While the primary focus was on its β3 agonist activity, selectivity against β1 and β2 subtypes is a critical parameter for its therapeutic potential.
Table 1: Comparative Potency of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Agonist Potency (EC50, nM) | Data Source |
| β3 | 13 | [1][2] |
| β1 | Data Not Available | - |
| β2 | Data Not Available | - |
Experimental Protocols
The determination of the selectivity profile of a compound like this compound typically involves in vitro assays using cell lines recombinantly expressing the target receptors. The following are detailed methodologies for key experiments commonly employed for this purpose.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the β1 and β2 adrenergic receptors by this compound.
Materials:
-
Cell membranes prepared from cells stably expressing human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-CGP 12177 and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of propranolol.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (EC50) of a compound as an agonist or antagonist by quantifying the change in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of this compound to stimulate cAMP production via β1 and β2 adrenergic receptors.
Materials:
-
Whole cells stably expressing human β1 or β2 adrenergic receptors.
-
This compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cells are seeded in microplates and incubated overnight.
-
The cells are pre-treated with a PDE inhibitor for a short period.
-
Cells are then stimulated with varying concentrations of this compound for a defined time at 37°C.
-
The stimulation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Dose-response curves are generated by plotting the cAMP concentration against the log concentration of this compound.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound primarily leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the heterotrimeric G-protein. This results in an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects associated with β3-receptor activation, such as lipolysis in adipocytes and relaxation of the detrusor muscle in the bladder.
Caption: β3-Adrenergic Receptor Gs Signaling Pathway.
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay involves the preparation of reagents, incubation, separation of bound and free ligand, and data analysis to determine the binding affinity of the test compound.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow
The cAMP functional assay workflow outlines the steps from cell preparation to the measurement of intracellular cAMP levels to determine the functional potency of a test compound.
Caption: cAMP Functional Assay Workflow.
References
Safety Operating Guide
Proper Disposal and Handling of L-770644: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like L-770644 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective β3 adrenergic receptor agonist.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive small molecule necessitates stringent handling procedures. Personnel should always consult their institution's environmental health and safety (EHS) guidelines for handling chemical compounds.
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This compound Disposal Procedures
The disposal of this compound and its associated waste must comply with all federal, state, and local regulations for hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Container Management:
-
Use a compatible, leak-proof container for waste collection.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (173901-95-6) and an estimate of the quantity.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available scientific literature.[1]
| Parameter | Value | Source |
| CAS Number | 173901-95-6 | MedChemExpress |
| Molecular Formula | C₂₀H₂₅N₅O₃S | MedChemExpress |
| Molecular Weight | 415.51 g/mol | MedChemExpress |
| EC₅₀ (human β3 adrenergic receptor) | 13 nM | Shih et al., 1999 |
| Oral Bioavailability (%F in dogs and rats) | 27% | Shih et al., 1999 |
| ED₅₀ (glycerolemia in rhesus monkey) | 0.21 mg/kg | Shih et al., 1999 |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the primary literature. The seminal paper by Shih et al. (1999) describes the in vitro and in vivo methods used to characterize this compound.
In Vitro Assay for β3 Adrenergic Receptor Agonism:
A common method to determine the potency of a β3 adrenergic receptor agonist like this compound involves a functional assay using cells engineered to express the human β3 adrenergic receptor. The assay typically measures the production of cyclic AMP (cAMP), a downstream signaling molecule, in response to varying concentrations of the compound. The concentration that elicits a half-maximal response is determined as the EC₅₀ value.
In Vivo Assessment of Oral Bioavailability and Efficacy:
To assess oral bioavailability, this compound is administered orally to animal models (e.g., rats, dogs), and blood samples are collected at various time points to determine the plasma concentration of the compound. Efficacy can be evaluated by measuring a physiological response known to be mediated by β3 adrenergic receptor activation, such as changes in blood glycerol levels in rhesus monkeys.
Visualizing the Mechanism of Action
This compound exerts its effects by activating the β3 adrenergic receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling pathway initiated by this compound.
Caption: Simplified signaling pathway of this compound.
The following diagram illustrates a general workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Laboratory workflow for this compound handling and disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
